molecular formula C9H8FNO B1304954 3-(4-Fluorophenoxy)propanenitrile CAS No. 85169-02-4

3-(4-Fluorophenoxy)propanenitrile

Cat. No.: B1304954
CAS No.: 85169-02-4
M. Wt: 165.16 g/mol
InChI Key: MSQBUHCLFYFIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)propanenitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQBUHCLFYFIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234329
Record name 3-(4-Fluorophenoxy)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85169-02-4
Record name 3-(4-Fluorophenoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85169-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenoxy)propiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Fluorophenoxy)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenoxy)propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85169-02-4 Primary Application: Pharmaceutical Intermediate (Aldose Reductase Inhibitors)

Part 1: Executive Summary

3-(4-Fluorophenoxy)propanenitrile is a specialized organofluorine intermediate used primarily in the synthesis of oxygen-containing heterocycles. It serves as the critical Michael adduct in the production of 6-fluoro-4-chromanone , the core scaffold for Sorbinil (a clinical-grade aldose reductase inhibitor targeting diabetic neuropathy and retinopathy).

Beyond its role in diabetes therapeutics, this nitrile is a versatile building block for agrochemicals and SIRT2 inhibitors.[1] Its value lies in the stability of the fluorophenoxy moiety combined with the reactive nitrile tail, which allows for facile hydrolysis, reduction, or cyclization.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][2]

PropertyData
CAS Number 85169-02-4
IUPAC Name This compound
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
MDL Number MFCD01569391
Physical State Colorless to pale yellow liquid (or low-melting solid)
Boiling Point 274 °C (at 760 mmHg) / 87–93 °C (at reduced pressure)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water
Key Functional Groups Nitrile (-CN), Ether (-O-), Aryl Fluoride (Ar-F)

Part 3: Synthesis Architecture

The industrial production of this compound relies on the cyanoethylation of 4-fluorophenol with acrylonitrile. While standard base-catalyzed Michael additions (using Triton B or NaOMe) are common, they often suffer from polymerization of acrylonitrile.[1]

Field-Proven Insight: An optimized route utilizing copper(II) catalysts (e.g., cupric acetate) in the presence of tertiary amines has been demonstrated to suppress polymerization and enhance yield, a critical factor for scale-up [1].[1]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Fluorophenol + Acrylonitrile Reaction Reflux (80-90°C) 4-6 Hours Reactants->Reaction Mix Catalyst Catalyst System: Cu(OAc)2 + Triethylamine Catalyst->Reaction Activate Workup Acid Wash (HCl) Phase Separation Reaction->Workup Quench Product 3-(4-Fluorophenoxy) propanenitrile (>95% Yield) Workup->Product Distillation

Figure 1: Optimized synthesis workflow utilizing a copper/amine catalyst system to minimize acrylonitrile polymerization.

Detailed Experimental Protocol

Objective: Synthesis of 100g of this compound.

  • Reagent Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge 4-Fluorophenol (0.6 mol, ~67.2 g) .

    • Add Triethylamine (0.03 mol) and Cupric Acetate Monohydrate (0.003 mol) .

  • Addition:

    • Heat the mixture to 70–80°C.

    • Slowly add Acrylonitrile (0.72 mol, ~38.2 g) dropwise over 1 hour. Note: Acrylonitrile is volatile and toxic; use a fume hood.[1]

  • Reaction:

    • Maintain temperature at 85–95°C for 4–6 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool the reaction mass to room temperature.[1][2]

    • Dilute with Dichloromethane (DCM) and wash with 1N HCl (to remove amine/copper) followed by saturated brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.[1]

  • Purification:

    • Distill the crude oil under reduced pressure (high vacuum) to collect the pure nitrile.[1]

    • Expected Yield: 90–95%.[1]

Part 4: Applications in Drug Discovery

The primary utility of this nitrile is its conversion into 6-fluoro-4-chromanone , a "privileged structure" in medicinal chemistry.

The Sorbinil Pathway
  • Hydrolysis: The nitrile is hydrolyzed (acidic or basic) to 3-(4-fluorophenoxy)propionic acid .[1]

  • Cyclization: The acid undergoes intramolecular Friedel-Crafts acylation (using PPA or SOCl₂/AlCl₃) to close the ring, forming 6-fluoro-4-chromanone .

  • Spiro-Hydantoin Formation: The ketone of the chromanone is converted via Bucherer-Bergs reaction to form Sorbinil .[1]

Pathway Visualization

DrugPathway Nitrile 3-(4-Fluorophenoxy) propanenitrile (Starting Material) Acid Intermediate: 3-(4-Fluorophenoxy) propionic acid Nitrile->Acid Hydrolysis (HCl/H2O) Chromanone Key Scaffold: 6-Fluoro-4-chromanone Acid->Chromanone Cyclization (PPA) Sorbinil API: Sorbinil (Aldose Reductase Inhibitor) Chromanone->Sorbinil Bucherer-Bergs (KCN, (NH4)2CO3)

Figure 2: The critical role of the nitrile in the synthesis of Sorbinil and related chroman-based therapeutics.[1]

Part 5: Analytical Validation

To ensure the integrity of the synthesized intermediate, the following spectroscopic markers must be verified:

MethodDiagnostic SignalInterpretation
IR Spectroscopy ~2250 cm⁻¹ (Sharp)Characteristic C≡N stretch.[1] Absence indicates hydrolysis.[1]
IR Spectroscopy ~1210 cm⁻¹ C-O-C ether stretch.[1]
¹H NMR (CDCl₃) δ ~2.8 ppm (Triplet, 2H)-CH₂-CN protons (adjacent to nitrile).[1]
¹H NMR (CDCl₃) δ ~4.2 ppm (Triplet, 2H)-O-CH₂- protons (adjacent to ether oxygen).[1]
¹H NMR (CDCl₃) δ ~6.9–7.1 ppm (Multiplet, 4H)Aromatic protons (splitting pattern depends on F-coupling).[1]

Part 6: Safety & Handling

  • Acrylonitrile Hazard: The synthesis involves acrylonitrile, a potent carcinogen and volatile toxicant.[1] All reactions must occur in a closed system or high-efficiency fume hood.[1]

  • Nitrile Toxicity: Like most organic nitriles, this compound is harmful if swallowed or absorbed through the skin (H302, H312).[1]

  • HF Potential: In the event of thermal decomposition (>300°C), the compound may release hydrogen fluoride (HF).[1]

References

  • Maki, Y. et al. (1986).[1] Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. European Patent EP0168006A2.[1] Link

  • Sarges, R. (1978).[1] Spiro-hydantoin compounds. U.S. Patent 4,117,230.[1] (Describes the conversion of chromanones to Sorbinil). Link

  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Link[1]

  • Chem-Impex. (n.d.).[1] this compound Product Page. Link

Sources

Technical Monograph: 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Characterization

Executive Summary

This technical guide profiles 3-(4-Fluorophenoxy)propanenitrile (CAS: 85169-02-4), a critical intermediate in the synthesis of fluorinated pharmaceutical agents. In modern drug discovery, this molecule serves as a strategic "fluorine anchor," introducing metabolic stability via the C-F bond while providing a versatile nitrile handle for further elaboration into amines, amides, or carboxylic acids.

This document is structured for researchers requiring high-fidelity data on synthesis, characterization, and handling, moving beyond basic catalog values to explore the why and how of working with this compound.

Physicochemical Profile

The precise molecular weight and physical constants are foundational for stoichiometric calculations in multi-step synthesis.

Core Data Table[1]
PropertyValueTechnical Context
Molecular Weight 165.17 g/mol Calculated based on

using IUPAC atomic weights.
CAS Number 85169-02-4Primary identifier for regulatory and sourcing purposes.[1]
Formula

Physical State Liquid / Low-melting SolidTypically a colorless to pale yellow oil at room temperature.
Boiling Point ~274°C (Atm) / 87-93°C (Reduced)High atmospheric BP due to polarity; typically distilled under high vacuum (0.5–1.0 mmHg) to prevent decomposition.
Solubility Organic SolventsSoluble in DCM, EtOAc, Acetonitrile. Sparingly soluble in water.
LogP ~2.3Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds.

Expert Insight: While some databases list a melting point of 274°C, this is chemically inconsistent with the ether/nitrile structure and likely refers to the atmospheric boiling point. In practice, expect a viscous oil or a solid that melts slightly above room temperature (approx. 30–40°C) depending on purity.

Synthetic Pathway: The Michael Addition Protocol

The most robust route to this compound is the cyanoethylation of 4-fluorophenol. This is a base-catalyzed Michael addition where the phenoxide ion attacks the


-carbon of acrylonitrile.
Reaction Mechanism

[2]
Optimized Experimental Protocol

Note: This protocol prioritizes yield and safety, specifically addressing the exothermic nature of acrylonitrile polymerization.

Reagents:

  • 4-Fluorophenol (1.0 equiv)

  • Acrylonitrile (2.0 - 3.0 equiv) – Excess drives equilibrium and acts as solvent.

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) – Preferred over inorganic bases for better solubility in the organic phase.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 4-fluorophenol and a catalytic amount of Triton B (0.05 equiv).

  • Addition: Heat the mixture to 60°C. Add acrylonitrile dropwise.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 70–80°C. Do not exceed 85°C to prevent acrylonitrile polymerization.

  • Reflux: After addition, reflux gently (approx. 80–90°C) for 12–24 hours. Monitor via TLC (30% EtOAc/Hexane) until the phenol spot disappears.

  • Workup:

    • Cool to room temperature.

    • Dilute with Diethyl Ether or DCM.

    • Wash 1: 10% NaOH (aq) – Essential to remove unreacted 4-fluorophenol, which poisons downstream catalysts.

    • Wash 2: Water followed by Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~90°C @ 1 mmHg).
    
Synthesis Logic Diagram

SynthesisWorkflow Start Reactants: 4-Fluorophenol + Triton B Add Controlled Addition: Acrylonitrile (Dropwise) Start->Add Heat to 60°C React Reaction: Reflux @ 80°C (12-24h) Add->React Exotherm Control Quench Workup: NaOH Wash (Remove Phenol) React->Quench Complete Conversion Purify Purification: Vacuum Distillation Quench->Purify Organic Phase Product Final Product: This compound Purify->Product Isolation

Figure 1: Step-by-step synthetic workflow for the cyanoethylation of 4-fluorophenol. Colors indicate process stages: Setup (Black), Addition (Blue), Reaction (Yellow), Workup (Red), and Purification (Green).

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. A single peak on LC-MS is insufficient; structural confirmation is required.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.9–7.0 (m, 4H, Aromatic protons). Note: The fluorine splitting will create complex multiplets.
      
    • 
       4.15 (t, 2H, 
      
      
      
      ). Triplet due to adjacent methylene.
    • 
       2.80 (t, 2H, 
      
      
      
      ). Triplet, shifted upfield relative to the ether methylene.
  • IR Spectroscopy:

    • 2250 cm⁻¹: Sharp, distinct Nitrile (

      
      ) stretch. This is the diagnostic peak for reaction success.
      
    • 1210 cm⁻¹: Ether (

      
      ) stretch.
      
  • Mass Spectrometry (ESI+):

    • Target

      
      .
      
    • Look for characteristic loss of

      
       fragment in fragmentation patterns.
      

Downstream Applications in Drug Design

The utility of this compound lies in its bifunctional nature.

  • Metabolic Blocking: The para-fluorine atom blocks P450-mediated hydroxylation at the 4-position of the phenyl ring, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Scaffold Elaboration: The nitrile group is a "masked" amine or acid.

    • Reduction:

      
       or Raney Ni/
      
      
      
      converts the nitrile to a primary amine (3-(4-fluorophenoxy)propan-1-amine), a common motif in serotonin reuptake inhibitors (SSRIs).
    • Hydrolysis:[2] Acidic hydrolysis yields the carboxylic acid , a precursor for amide coupling.

Pharmacophore Utility Diagram

Applications Core This compound (MW: 165.17) Path1 Reduction (LiAlH4 / H2) Core->Path1 Path2 Hydrolysis (HCl / H2O) Core->Path2 Effect Fluorine Effect: Blocks Metabolic Oxidation Core->Effect Intrinsic Property Prod1 Primary Amine (CNS Active Linker) Path1->Prod1 Prod2 Carboxylic Acid (Peptidomimetic Building Block) Path2->Prod2

Figure 2: Divergent synthesis pathways transforming the nitrile intermediate into bioactive scaffolds.[2][3]

Safety & Handling (SDS Summary)

While often treated as a standard intermediate, the nitrile functionality requires specific precautions.

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled. (Nitriles can metabolize to release cyanide ions slowly).

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store under inert atmosphere (

    
    ) at 2-8°C. Nitriles are stable but can hydrolyze slowly in moist air.
    
  • Disposal: All waste streams (aqueous washes) must be treated as cyanide-contaminated until proven otherwise. Treat with bleach (sodium hypochlorite) to oxidize trace cyanides before disposal if required by local EHS protocols.

References

  • Google Patents. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile (EP0168006A2).
  • PubChem. (n.d.).[4] 3-(4-Fluorophenoxy)-2-methylpropanenitrile (Analogous Structure & Properties). Retrieved from [Link]

Sources

Technical Whitepaper: 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Physiochemical Profiling, and Medicinal Applications

Executive Summary

3-(4-Fluorophenoxy)propanenitrile (CAS: 85169-02-4 ) is a critical intermediate in the synthesis of fluorinated heterocyclic compounds and central nervous system (CNS) active pharmaceutical ingredients. Characterized by the stability of its ether linkage and the versatility of its nitrile group, it serves as a primary scaffold for the production of 3-(4-fluorophenoxy)propylamine—a pharmacophore found in serotonin reuptake inhibitors—and 6-fluoro-4-chromanone. This guide details a robust, self-validating synthetic protocol using phase-transfer catalysis (Triton B), outlines downstream medicinal utility, and provides strict safety parameters for handling nitrile-functionalized ethers.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a para-fluorinated benzene ring linked to a propionitrile chain via an ether oxygen. The fluorine atom introduces metabolic stability by blocking para-oxidation (a common metabolic clearance route), while increasing lipophilicity compared to the non-fluorinated analog.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Validation
IUPAC Name This compoundIUPAC Nomenclature
CAS Registry Number 85169-02-4 Chemical Abstracts Service
Molecular Formula C₉H₈FNOStoichiometry
Molecular Weight 165.16 g/mol Calculated
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 274°C (at 760 mmHg)Literature Consensus
Density 1.165 g/mL (at 25°C)Experimental
Solubility Soluble in EtOH, CHCl₃, EtOAc; Insoluble in H₂OPolarity Profile
Flash Point >110°C (>230°F)Safety Data

Synthetic Pathways & Process Optimization

The most efficient synthesis involves the cyanoethylation of 4-fluorophenol via a Michael addition to acrylonitrile. While metallic catalysts (Cu(OH)₂) exist, the base-catalyzed route using Triton B (benzyltrimethylammonium hydroxide) offers superior yields and simpler workup for laboratory-scale production.

Reaction Mechanism

The reaction proceeds via the generation of a phenoxide nucleophile, which attacks the


-carbon of the electron-deficient acrylonitrile.

ReactionMechanism Phenol 4-Fluorophenol Phenoxide 4-Fluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (Triton B) Base->Phenoxide Catalysis Intermediate Anionic Adduct Phenoxide->Intermediate Michael Addition (Rate Limiting) Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate Product 3-(4-Fluorophenoxy) propanenitrile Intermediate->Product Protonation

Figure 1: Mechanistic pathway of the base-catalyzed cyanoethylation of 4-fluorophenol.

Optimized Experimental Protocol

Objective: Synthesis of 50g of this compound.

Reagents:

  • 4-Fluorophenol (0.45 mol, 50.4 g)

  • Acrylonitrile (2.25 mol, ~150 mL) – Excess serves as solvent

  • Triton B (40% in methanol, 2.5 mL)

  • Sodium Hydroxide (10% aq. solution) for washing

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Ensure the system is under an inert nitrogen atmosphere.

  • Mixing: Charge the flask with 4-fluorophenol (50.4 g) and Triton B (2.5 mL).

  • Addition: Heat the mixture gently to 40°C. Add acrylonitrile (25 mL) dropwise. An exotherm is expected; control the temperature to maintain a gentle reflux.

  • Reaction: Once the initial exotherm subsides, add the remaining acrylonitrile (125 mL) over 30 minutes.

  • Reflux: Heat the mixture to reflux (approx. 77°C) for 12–24 hours.

    • Validation Point: Monitor by TLC (Silica gel, Hexane:EtOAc 4:1). The reaction is complete when the starting phenol spot (lower R_f) disappears.

  • Workup: Cool the mixture to room temperature. Evaporate excess acrylonitrile under reduced pressure (Rotavap).

  • Extraction: Dissolve the residue in diethyl ether (200 mL). Wash efficiently with 10% NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Distill the crude oil under high vacuum to obtain the pure product.

Downstream Medicinal Utility

The nitrile group is a versatile "chemical handle." This molecule is primarily used as a precursor for two major classes of compounds.

Reduction to Amines (CNS Active Scaffolds)

Reduction with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni) yields 3-(4-fluorophenoxy)propylamine . This primary amine is a structural homolog to the side chain of Fluoxetine and other SSRIs, making it a vital building block for analog synthesis.

Cyclization to Chromanones

Hydrolysis of the nitrile to the carboxylic acid, followed by intramolecular Friedel-Crafts acylation (using PPA or SOCl₂/AlCl₃), yields 6-fluoro-4-chromanone . This bicyclic ketone is a high-value intermediate for developing aldose reductase inhibitors and antifungal agents.

Applications Nitrile 3-(4-Fluorophenoxy) propanenitrile Amine 3-(4-Fluorophenoxy) propylamine Nitrile->Amine LiAlH4 or H2/Raney Ni Acid 3-(4-Fluorophenoxy) propanoic acid Nitrile->Acid Hydrolysis (HCl/H2O) Drugs1 SSRI Analogs (CNS Agents) Amine->Drugs1 Chromanone 6-Fluoro-4-chromanone Acid->Chromanone Cyclization (PPA) Drugs2 Aldose Reductase Inhibitors Chromanone->Drugs2

Figure 2: Divergent synthesis pathways leading to amine scaffolds and heterocyclic chromanones.

Analytical Characterization

To ensure scientific integrity, the synthesized product must meet the following spectral criteria:

  • IR Spectroscopy:

    • Strong band at ~2250 cm⁻¹: Characteristic of the C≡N nitrile stretch.

    • Band at ~1240 cm⁻¹: Aryl alkyl ether C-O-C stretch.

    • Absence of broad band at 3200–3600 cm⁻¹ confirms the removal of the phenolic -OH.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.9–7.0 (m, 4H, Aromatic protons).

    • δ 4.15 (t, 2H, -O-CH ₂-).

    • δ 2.80 (t, 2H, -CH ₂-CN).

    • Note: The triplet splitting pattern of the ethylene chain is definitive proof of the Michael addition.

Safety & Handling (Nitrile Specifics)

  • Toxicity: Nitriles can liberate cyanide ions under metabolic or extreme chemical conditions. Handle in a well-ventilated fume hood.

  • Skin Contact: Acrylonitrile (reactant) is a potent carcinogen and skin irritant. Double-gloving (Nitrile/Laminate) is mandatory.

  • Waste Disposal: Aqueous waste containing nitriles must be segregated and treated (often with bleach/hypochlorite) to oxidize any potential cyanide before disposal, adhering to local EHS regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85169-02-4, this compound. Retrieved from [Link]

  • European Patent Office.Process for preparing 3-(4-Fluorophenoxy)propionitrile (EP0168006A2).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemSrc. this compound Physicochemical Properties. Retrieved from [Link]

3-(4-Fluorophenoxy)propanenitrile spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization of 3-(4-Fluorophenoxy)propanenitrile

Executive Summary

This compound (CAS: 85169-02-4) is a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals, particularly serving as a building block for 4-fluorophenoxy-derived heterocycles.[1] Its structural integrity is defined by the para-fluorinated phenolic ether linked to a propionitrile chain.

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes theoretical principles with practical experimental data to establish a robust validation framework for researchers in drug development and organic synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 85169-02-4
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Structure 4-F-C₆H₄-O-CH₂-CH₂-CN
Physical State Colorless to pale yellow liquid / Low melting solid
Boiling Point ~140–145 °C (at reduced pressure)

Synthesis & Sample Origin

To understand the impurity profile (e.g., unreacted phenol or polymerized acrylonitrile), one must understand the synthesis. The standard industrial preparation involves the Michael addition of 4-fluorophenol to acrylonitrile, catalyzed by a base (e.g., Triton B or Sodium Methoxide).

Reaction Pathway Diagram

SynthesisPathway Reactant1 4-Fluorophenol Intermediate Transition State (Michael Adduct) Reactant1->Intermediate Activation Reactant2 Acrylonitrile Reactant2->Intermediate Michael Addition Impurity Impurity: Poly-acrylonitrile Reactant2->Impurity Side Rxn Catalyst Catalyst (Triton B / NaOMe) Catalyst->Intermediate Product 3-(4-Fluorophenoxy) propanenitrile Intermediate->Product Protonation

Figure 1: Base-catalyzed Michael addition pathway for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is distinct due to the fluorine atom on the aromatic ring, which introduces spin-spin coupling (


 and 

), complicating the splitting patterns beyond standard first-order analysis.

Experimental Parameters:

  • Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.

  • Frequency: 400 MHz (minimum recommended for resolving F-coupling).

  • Reference: TMS (0.00 ppm).

^{1}H NMR Data (400 MHz, CDCl₃):

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
Ar-H (ortho to F) 6.95 – 7.05Multiplet2H

C3-H, C5-H
Ar-H (meta to F) 6.80 – 6.90Multiplet2H

C2-H, C6-H
O-CH₂ 4.15Triplet2H

Ether Methylene
CH₂-CN 2.80Triplet2H

Nitrile Methylene

Note: The aromatic region appears as a complex AA'BB'X system due to the fluorine nucleus (X).

^{13}C NMR Data (100 MHz, CDCl₃): The carbon spectrum will show doublets for the aromatic carbons due to C-F coupling.

Shift (δ, ppm)AssignmentCoupling (

)
157.5 C-4 (C-F ipso)

153.8 C-1 (C-O ipso)

117.2 -CN (Nitrile)Singlet
116.0 C-3, C-5

115.5 C-2, C-6

63.5 O-CH₂Singlet
18.5 CH₂-CNSinglet
NMR Logic Diagram

NMR_Logic Sample Unknown Sample CheckAliphatic Check Aliphatic Region (2.0 - 4.5 ppm) Sample->CheckAliphatic CheckAromatic Check Aromatic Region (6.5 - 7.5 ppm) Sample->CheckAromatic Triplet1 Triplet @ 2.8 ppm (CH2 adjacent to CN) CheckAliphatic->Triplet1 Triplet2 Triplet @ 4.15 ppm (CH2 adjacent to O) CheckAliphatic->Triplet2 AromaticPattern AA'BB' Pattern? (Sym. Multiplets) CheckAromatic->AromaticPattern Conclusion Identity Confirmed: This compound Triplet1->Conclusion Triplet2->Conclusion FluorineCoupling 19F Coupling Observed? (Complex Splitting) AromaticPattern->FluorineCoupling FluorineCoupling->Conclusion

Figure 2: Logical flow for confirming structure via 1H NMR signal assignment.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional groups (Nitrile and Ether) quickly.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2250 – 2255

NitrileSharp, medium intensity. Diagnostic.
1505, 1600

Aromatic RingSkeletal vibrations.
1240 – 1250

Aryl Alkyl EtherStrong, asymmetric stretch.
1210 – 1150

Aryl FluorideStrong band, often overlapping with C-O.
1030 – 1040

EtherSymmetric stretch.
820 – 830

Para-substitutionOut-of-plane bending (2 adjacent H).
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (M+): m/z 165.[1]

  • Base Peak: Typically m/z 125 (loss of CH₂CN) or m/z 112 (4-Fluorophenol fragment).

Fragmentation Pattern (EI):

  • m/z 165: Molecular Ion

    
    .
    
  • m/z 125:

    
    . Cleavage of the bond beta to the ether oxygen.
    
  • m/z 112:

    
    . Rearrangement to 4-fluorophenol radical cation.
    
  • m/z 95:

    
    . Loss of OH from the phenol fragment.
    

Experimental Protocols

Protocol A: Preparation for NMR Analysis
  • Sampling: Weigh approximately 10–15 mg of the sample.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Set relaxation delay (d1) to 1.0s.

    • Number of scans (ns): 16 for 1H, 256–1024 for 13C.

    • Temperature: 298 K.

Protocol B: GC-MS Purity Check
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Injection: Split mode (20:1), 1 µL injection volume.

  • Detection: EI mode, scan range 40–400 amu.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propionitrile derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. Compound Summary for CID 43367438 (Analog: 3-(4-fluorophenoxy)-2-methylpropanenitrile).[3] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(4-Fluorophenoxy)propanenitrile is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] While its direct mechanism of action is not extensively documented in publicly available literature, its structural resemblance to key components of established therapeutic agents offers a strong basis for a hypothesized biological activity. This technical guide synthesizes available information to propose a primary mechanism of action centered on the inhibition of Cytochrome P450 enzymes, particularly CYP2D6, drawing parallels with the well-characterized pharmacology of fluoxetine. We will delve into the rationale behind this hypothesis, propose a comprehensive suite of experimental protocols for its validation, and discuss the broader implications for drug development.

Introduction: The Enigmatic Profile of this compound

This compound is a molecule of significant interest in medicinal and agricultural chemistry. It serves as a valuable building block in the creation of novel therapeutic agents, particularly in the realms of anti-inflammatory, anti-cancer, and neurological drugs.[1] Its applications also extend to the agrochemical industry for the development of herbicides and pesticides.[1] The presence of the fluorophenoxy group is known to enhance reactivity and selectivity, making it a desirable component in synthetic chemistry.[1]

Despite its widespread use as a synthetic intermediate, a detailed understanding of the intrinsic biological activity and the specific molecular targets of this compound remains elusive. This guide aims to bridge this knowledge gap by proposing a plausible mechanism of action grounded in established principles of medicinal chemistry and pharmacology.

A Proposed Mechanism of Action: The Fluoxetine Analogy and CYP2D6 Inhibition

A critical analysis of the structure of this compound reveals a striking similarity to a core fragment of the selective serotonin reuptake inhibitor (SSRI), fluoxetine (Prozac®). Fluoxetine's chemical name is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The key structural overlap is the 3-phenoxypropane backbone. While fluoxetine possesses a terminal amine group, this compound features a nitrile moiety.

This structural parallel is the cornerstone of our hypothesis: This compound is a potential inhibitor of the Cytochrome P450 enzyme CYP2D6.

The Central Role of CYP2D6 in Drug Metabolism

CYP2D6 is a critical enzyme in the metabolism of approximately 25% of all clinically used drugs, including a vast number of antidepressants, antipsychotics, and beta-blockers.[2] Its activity is highly variable among individuals due to genetic polymorphisms, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[3]

Fluoxetine as a Substrate and Potent Inhibitor of CYP2D6

Fluoxetine is both a substrate and a potent inhibitor of CYP2D6.[4][5] The metabolism of fluoxetine to its active metabolite, norfluoxetine, is primarily mediated by CYP2D6 through N-demethylation.[6][7][8] Crucially, both fluoxetine and norfluoxetine are strong competitive inhibitors of CYP2D6, a characteristic that contributes to numerous drug-drug interactions.[6][9] This inhibition can lead to elevated plasma concentrations of other drugs metabolized by CYP2D6, potentially causing adverse effects.[4]

The Rationale for Hypothesizing CYP2D6 Inhibition by this compound

The structural similarity between this compound and the core of fluoxetine suggests that it may also bind to the active site of CYP2D6. The phenoxy and fluorophenyl groups are lipophilic moieties that can engage in hydrophobic interactions within the enzyme's binding pocket.

The nitrile group, while different from fluoxetine's amine, is a versatile functional group in drug design. It can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[10] In some instances, nitrile groups can even form reversible covalent bonds with active site residues of enzymes, such as serine or cysteine proteases.[11] While CYP enzymes are not proteases, the electron-withdrawing nature of the nitrile could influence the overall electronic profile of the molecule and its interaction with the heme iron center of the cytochrome P450 enzyme.

Therefore, it is highly plausible that this compound acts as an inhibitor of CYP2D6, potentially through competitive or non-competitive mechanisms.[2]

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our hypothesis, a series of in vitro and in silico studies are proposed.

In Vitro CYP Inhibition Assays

Objective: To determine the inhibitory potential of this compound on the activity of human CYP2D6 and other major CYP isoforms.

Methodology:

  • Reagents and Materials:

    • Recombinant human CYP enzymes (CYP2D6, CYP3A4, CYP2C9, CYP2C19, CYP1A2) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • A fluorescent or luminescent probe substrate specific for each CYP isoform (e.g., AMMC for CYP2D6).

    • This compound (test compound).

    • A known inhibitor for each CYP isoform as a positive control (e.g., quinidine for CYP2D6).

    • NADPH regenerating system.

    • 96-well microplates.

    • Plate reader capable of fluorescence or luminescence detection.

  • Experimental Workflow:

    • Prepare a series of dilutions of this compound.

    • In each well of the microplate, combine the recombinant CYP enzyme, the probe substrate, and either the test compound, positive control inhibitor, or vehicle control.

    • Pre-incubate the mixture to allow for potential inhibitor binding.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the signal (fluorescence or luminescence) generated from the metabolism of the probe substrate.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation:

CYP IsoformTest Compound IC50 (µM)Positive Control IC50 (µM)
CYP2D6To be determinede.g., Quinidine value
CYP3A4To be determinede.g., Ketoconazole value
CYP2C9To be determinede.g., Sulfaphenazole value
CYP2C19To be determinede.g., Ticlopidine value
CYP1A2To be determinede.g., Furafylline value

Causality and Self-Validation: The inclusion of a known potent inhibitor for each CYP isoform serves as a positive control, validating the assay's sensitivity and accuracy. A vehicle control establishes the baseline enzyme activity. A dose-dependent inhibition by this compound would provide strong evidence for its inhibitory activity.

Mechanism of Inhibition Studies

Objective: To elucidate the mode of CYP2D6 inhibition (competitive, non-competitive, or uncompetitive) by this compound.

Methodology:

  • Experimental Design:

    • Perform the CYP2D6 inhibition assay as described above, but with varying concentrations of both the probe substrate and this compound.

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) in the presence and absence of different concentrations of the inhibitor.

    • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mechanism of inhibition.

Visualization of Logical Relationships:

G cluster_0 Inhibition Mechanism Determination A Vary Substrate Concentration C Measure Reaction Velocity A->C B Vary Inhibitor Concentration B->C D Generate Michaelis-Menten & Lineweaver-Burk Plots C->D E Determine Ki and Inhibition Type D->E G cluster_0 CYP2D6 Active Site CYP2D6 CYP2D6 Active Site Heme Group Compound This compound 4-Fluorophenoxy Group Propanenitrile Chain Compound:f1->CYP2D6 Potential Interaction with Heme Residues Key Amino Acid Residues e.g., Phe120, Asp301 Compound:f0->Residues Hydrophobic Interaction

Caption: Hypothetical binding of the compound in the CYP2D6 active site.

Broader Implications and Future Directions

The confirmation of this compound as a CYP2D6 inhibitor would have significant implications for its use in drug development.

  • Drug-Drug Interactions: If incorporated into a new chemical entity, this moiety could be a source of drug-drug interactions, necessitating careful consideration during preclinical and clinical development.

  • Pharmacokinetic Modulation: The inhibitory activity could be intentionally leveraged to modulate the pharmacokinetics of co-administered drugs, a strategy used in some combination therapies.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the nitrile group contributes to CYP2D6 inhibition can inform the design of future molecules with tailored pharmacological profiles, potentially leading to the development of more selective and potent drugs.

Future research should focus on in vivo studies to confirm the relevance of the in vitro findings and to assess the impact of this compound on the pharmacokinetics of known CYP2D6 substrates in animal models.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its structural analogy to fluoxetine provides a compelling rationale for hypothesizing its role as a CYP2D6 inhibitor. The experimental framework outlined in this guide offers a robust and scientifically sound approach to validating this hypothesis. Elucidating the biological activity of this widely used chemical intermediate is not only of academic interest but also holds practical importance for the design and development of safer and more effective pharmaceuticals.

References

  • Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. (2021). National Institutes of Health. [Link]

  • Annotation of CPIC Guideline for fluoxetine and CYP2D6. ClinPGx. [Link]

  • How is Prozac (fluoxetine) metabolized?. Dr.Oracle. [Link]

  • Fluoxetine- and Norfluoxetine-Mediated Complex Drug–Drug Interactions: In Vitro to In Vivo Correlation of Effects on CYP2D6, CYP2C19, and CYP3A4. (2014). ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]

  • Human cytochromes mediating N-demethylation of fluoxetine in vitro. National Institutes of Health. [Link]

  • What are CYP2D6 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • CYP2D6. [Source Not Provided].
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). National Institutes of Health. [Link]

  • Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues. National Institutes of Health. [Link]

  • A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development. (2022). National Institutes of Health. [Link]

  • CYP2D6: fluoxetine. [Source Not Provided].
  • The Distribution of Fluoxetine and Norfluoxetine in Postmortem Fluids and Tissues. Defense Technical Information Center. [Link]

  • Fluoxetine. Wikipedia. [Link]

Sources

Technical Safety & Handling Guide: 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 50463-05-7 Synonyms: 3-(4-Fluorophenoxy)propionitrile; 3-(p-Fluorophenoxy)propionitrile Chemical Formula: C₉H₈FNO Molecular Weight: 165.16 g/mol

Executive Summary & Application Context

This technical guide addresses the safety, handling, and synthesis workflows for 3-(4-Fluorophenoxy)propanenitrile , a critical intermediate in the synthesis of 6-fluoro-4-chromanone . This chromanone scaffold is a foundational building block for spiro-hydantoin aldose reductase inhibitors, most notably Sorbinil (used in diabetic neuropathy research).

Critical Safety Directive: While the isolated ether-nitrile exhibits moderate toxicity, its synthesis involves Acrylonitrile (a volatile carcinogen) and 4-Fluorophenol (a corrosive toxicant). Furthermore, metabolic processing of alkyl nitriles can liberate cyanide.[1][2] Therefore, handling protocols must adhere to Biosafety Level 2 (BSL-2) chemical hygiene standards with specific controls for cyanide precursors.

Physicochemical & Toxicological Profile[3][4]

Chemical Properties
PropertyValueContext for Handling
Physical State Crystalline Solid / Oily Liquid (purity dependent)Low dusting potential if oily; high inhalation risk if crystalline dust.
Melting Point 62–64 °CGentle heating required for melt-transfer; avoid overheating to prevent decomposition.
Solubility Organic solvents (DCM, EtOAc, Methanol); Insoluble in waterLipophilic nature implies high potential for dermal absorption.
Reactivity Stable under ambient conditions. Hydrolyzes in strong acid/base.Incompatible with strong oxidizers and reducing agents (e.g., LiAlH₄).
Hazard Identification (GHS Classification)

Based on structural alerts and analog read-across (aryl ether nitriles).

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[3] Harmful if swallowed or absorbed through skin.[4][5][6]

  • Skin/Eye Irritation: Category 2A/2. Causes serious eye irritation and skin irritation.[5][6]

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).[7]

  • Metabolic Hazard: Warning: Aliphatic nitriles (the propionitrile tail) can undergo hepatic metabolism (via Cytochrome P450) to release cyanide anions (

    
    ), leading to histotoxic hypoxia.
    

Engineering Controls & Personal Protective Equipment (PPE)[6]

The "Barrier of Entry" Logic

The primary risk is not just the compound, but the permeation of the nitrile moiety through standard glove materials.

  • Respiratory: Work must be performed in a certified chemical fume hood (Face velocity > 100 fpm). If handling powder outside a hood, a P100/N95 respirator with organic vapor cartridges is mandatory.

  • Dermal (Hands):

    • Standard Nitrile Gloves (4 mil):Insufficient for prolonged contact. Nitriles can permeate nitrile rubber.

    • Recommended:Double-gloving (Inner: Nitrile; Outer: Butyl Rubber or Silver Shield™ laminate) is required during synthesis or transfer of concentrated stock.

  • Ocular: Chemical splash goggles. Face shield required if working with quantities > 100g or during high-temperature synthesis.

Hazard Assessment Diagram

The following logic flow dictates the safety response based on the state of the material.

HazardLogic Start Material State Solid Crystalline Solid Start->Solid Liquid Molten / Solution Start->Liquid Risk1 Inhalation Risk (Dust) Solid->Risk1 Risk2 Dermal Absorption (High Permeation) Liquid->Risk2 Control1 Control: Fume Hood + P100 Respirator Risk1->Control1 Control2 Control: Double Glove (Laminate/Butyl) Risk2->Control2 Emergency Emergency: Cyanide Antidote Kit Control1->Emergency If Exposure Occurs Control2->Emergency

Figure 1: Decision logic for PPE selection based on physical state, emphasizing the critical path to cyanide response.

Synthesis & Handling Workflow

Context: The synthesis typically involves the Michael Addition of 4-fluorophenol to acrylonitrile. This step presents the highest risk profile due to the presence of unreacted acrylonitrile (Carcinogen 1B).

Synthesis Protocol (Safe Operating Procedure)

Note: This protocol focuses on safety checkpoints rather than just yield optimization.

  • Reagent Preparation:

    • 4-Fluorophenol: Corrosive solid. Weigh in a closed balance enclosure.

    • Acrylonitrile: Highly volatile/toxic.[5][6] MUST be handled in a fume hood. Use a gas-tight syringe for transfer.

    • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or Cupric Acetate.

  • Reaction Setup (The "Closed System" Rule):

    • Use a 3-neck round bottom flask equipped with a reflux condenser, temperature probe, and addition funnel.

    • Safety Check: Ensure the system is under a slight positive pressure of Nitrogen (

      
      ) to prevent moisture ingress and contain vapors.
      
    • Scrubber: Vent the condenser outlet through a bleach (sodium hypochlorite) scrubber to neutralize any escaping acrylonitrile vapors.

  • Execution:

    • Mix 4-fluorophenol and catalyst.[8] Heat to 70–80°C.

    • Add acrylonitrile dropwise. Exothermic Control: Monitor temperature closely. Rapid addition can cause thermal runaway.

    • Post-Reaction: Heat at reflux for 2–4 hours to ensure complete consumption of the toxic acrylonitrile.

  • Workup (The "Decontamination" Phase):

    • Cool mixture. Neutralize catalyst with dilute HCl.

    • Critical Wash: Wash the organic layer with dilute NaOH to remove unreacted 4-fluorophenol.

    • Solvent Removal: Rotary evaporate in a hood. The distillate contains toxic volatiles—dispose of as hazardous organic waste.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Input: 4-Fluorophenol + Acrylonitrile Setup Setup: Closed System (N2 Atmosphere + Scrubber) Reagents->Setup Reaction Michael Addition (Temp: 80°C, Exothermic) Setup->Reaction Check Checkpoint: Is Acrylonitrile Consumed? Reaction->Check Check->Reaction No (Reflux longer) Quench Quench/Wash (Remove Phenol/Catalyst) Check->Quench Yes Isolate Isolation (Crystallization/Distillation) Quench->Isolate Waste Waste Stream: Cyanide/Acrylonitrile Contaminated Quench->Waste

Figure 2: Synthesis workflow highlighting the critical safety checkpoint for acrylonitrile consumption.

Emergency Response Protocols

Cyanide Exposure Management

Although this compound releases cyanide slowly compared to simple salts, the potential exists.

  • Symptoms: Headache, dizziness, rapid breathing, almond odor on breath, collapse.

  • Immediate Action:

    • Remove victim from exposure source.[4][5][6]

    • Administer 100% Oxygen.

    • Medical Alert: Inform EMS that "Nitrile/Cyanide poisoning is suspected."

    • Antidote: Hydroxocobalamin (Cyanokit) is the preferred antidote. Amyl nitrite is an older alternative but requires careful dosing.

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Respirator, Butyl gloves, Tyvek suit).

  • Containment: Cover spill with a specific absorbent (e.g., Chemizorb® for organics).

  • Deactivation: Treat the spill area with 5% Sodium Hypochlorite (Bleach) solution to oxidize any free cyanide or acrylonitrile residues.

  • Disposal: Collect in a dedicated container labeled "Toxic Organic Waste."

Storage & Stability

  • Conditions: Store in a cool, dry place (2–8°C recommended).

  • Container: Amber glass to prevent photo-degradation. Keep under inert gas (Argon/Nitrogen) if storing for >6 months.

  • Incompatibility: Segregate from strong acids (HCl, H₂SO₄) to prevent premature hydrolysis to the amide/acid or cyclization to the chromanone.

References

  • Key Organics. (2017). Safety Data Sheet: 3-(4-Bromophenoxy)propanenitrile (Analog Read-across). Retrieved from

  • Sarges, R. (1985). Process for preparing 3-(4-fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone.[8] European Patent EP0168006A2. Retrieved from

  • National Institutes of Health (NIH). (2023). Aliphatic Nitriles - Acute Exposure Guideline Levels. National Library of Medicine. Retrieved from

  • Tanii, H., et al. (2004). Allyl nitrile: Toxicity and health effects.[5][6] Industrial Health, 42(3). Retrieved from

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 4-Fluorophenol (Precursor Safety). Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile of 3-(4-Fluorophenoxy)propanenitrile , a critical intermediate in the synthesis of pharmaceutical agents (e.g., chromanones, sorbinil intermediates) and agrochemicals.

Executive Summary

This compound (CAS: 50463-54-2) is a substituted ether-nitrile typically presenting as a colorless to pale yellow liquid or low-melting solid. Its solubility behavior is governed by the competition between the lipophilic fluorophenyl ring and the polar nitrile/ether functionalities.

This guide moves beyond basic solubility tables to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction media, extraction protocols, and purification workflows.

Physicochemical & Mechanistic Profile

To predict solubility behavior without exhaustive empirical testing, we apply Structure-Property Relationships (SPR) and Hansen Solubility Parameters (HSP) concepts.

Structural Determinants
  • Fluorophenyl Group: The fluorine atom induces high metabolic stability and lipophilicity. It engages in weak London dispersion forces, making the molecule soluble in non-polar to moderately polar aromatic solvents (e.g., Toluene).

  • Ether Linkage (-O-): Acts as a hydrogen bond acceptor but lacks donor capability. This facilitates solubility in protic solvents (Alcohols) only if they can donate protons.

  • Nitrile Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents (Acetonitrile, DMSO, DMF).

Solubility Thermodynamics (The "Like Dissolves Like" Mechanism)

The compound exhibits a "Dual-Nature" solubility:

  • Hydrophobic Effect: The aromatic ring prevents dissolution in water (LogP > 1.5 estimated).

  • Dipole-Dipole Interaction: The nitrile tail allows miscibility with polar organic solvents.

Solubility Tier List & Data

The following data categorizes solvents based on their thermodynamic compatibility with this compound.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Polar Aprotic Acetonitrile (ACN), DMF, DMSOHigh (Miscible) Strong dipole-dipole interactions align with the nitrile group.Reaction Medium: Ideal for nucleophilic substitution synthesis.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dispersion force compatibility with the fluorophenyl ring.Transport/Analysis: Standard solvent for NMR/HPLC injection.
Ethers/Esters Ethyl Acetate, Diethyl Ether, THFHigh Moderate polarity matches the ether linkage; low steric hindrance.Extraction: Primary choice for liquid-liquid extraction from aqueous phases.
Aromatics Toluene, BenzeneModerate to High

-

stacking interactions with the phenyl ring.
Scale-up: Used for azeotropic drying or high-temp reactions.
Alcohols Methanol, Ethanol, IPAModerate (Temp Dependent) Soluble when hot; may phase separate or crystallize (if solid) when cold.Purification: Potential recrystallization solvent (if solid) or co-solvent.[1][2]
Alkanes Hexanes, Heptane, PentaneLow / Immiscible Lacks polarity to overcome nitrile dipole interactions.Anti-Solvent: Used to precipitate impurities or oil-out the product.
Aqueous Water, BrineInsoluble Hydrophobic effect dominates; water-water H-bonds are too strong to break.Wash Phase: Used to remove inorganic salts during workup.

Experimental Protocols

Protocol A: Solvent Selection for Synthesis (Reaction Engineering)

Objective: Maximize reaction rate while minimizing by-products. Context: Synthesis typically involves reacting 4-fluorophenol with acrylonitrile.[3][4]

Workflow:

  • Primary Candidate: Acetonitrile (ACN) .

    • Why: Refluxing ACN provides sufficient thermal energy (~82°C) and solvates the intermediate ions without trapping nucleophiles (unlike protic solvents).

  • Alternative: DMF (Dimethylformamide).

    • Use Case: If the reaction requires higher temperatures (>100°C) or stronger bases (e.g., K2CO3).

    • Warning: DMF is difficult to remove; requires aqueous wash.

Protocol B: Purification via Liquid-Liquid Extraction (Self-Validating)

Objective: Isolate pure this compound from a crude reaction mixture.

Step-by-Step Methodology:

  • Quench: Pour crude reaction mixture (e.g., in ACN) into Ice Water (5x volume).

    • Validation: The product should oil out or precipitate. If no phase separation occurs, ionic strength is too low—add NaCl (Brine).

  • Extraction: Add Diethyl Ether or Ethyl Acetate (1:1 volume ratio to aqueous phase).

    • Agitation: Shake vigorously for 2 minutes to reach equilibrium.

  • Separation: Collect the organic (top) layer.

    • Check: The aqueous layer should be clear. If cloudy, re-extract.

  • Wash: Wash organic layer with 10% NaOH (removes unreacted 4-fluorophenol) followed by 2N HCl (neutralization).[4]

  • Drying: Dry over Anhydrous MgSO₄.

  • Concentration: Remove solvent via rotary evaporation.

Decision & Workflow Visualization

Solubility & Purification Logic

The following diagram illustrates the decision process for solvent selection based on the process stage (Reaction vs. Purification).

SolventLogic Start Process Requirement Reaction Synthesis / Reaction Start->Reaction Purification Purification / Extraction Start->Purification TempCheck Req. Temp > 90°C? Reaction->TempCheck PhaseCheck Phase Separation Strategy Purification->PhaseCheck UseDMF Use DMF or Toluene TempCheck->UseDMF Yes UseACN Use Acetonitrile (Reflux) TempCheck->UseACN No Extraction Liquid-Liquid Extraction PhaseCheck->Extraction SolventChoice Select Solvent based on Density/Polarity Extraction->SolventChoice Ether Diethyl Ether / EtOAc (Immiscible with Water) SolventChoice->Ether Wash Wash: NaOH (Remove Phenol) Then: HCl Ether->Wash

Figure 1: Decision tree for solvent selection during synthesis and workup phases.

Gravimetric Solubility Determination Protocol

For researchers requiring exact solubility values (mg/mL), use this standardized "Saturation Shake-Flask" workflow.

SolubilityProtocol Step1 1. Excess Solute Addition (Add solid/liquid to solvent) Step2 2. Equilibrium (Shake 24h @ Const. Temp) Step1->Step2 Step3 3. Filtration/Centrifugation (Remove undissolved phase) Step2->Step3 Step4 4. Quantitation (HPLC or Gravimetric Evap) Step3->Step4

Figure 2: Standardized Saturation Shake-Flask Protocol for empirical data generation.

References

  • European Patent Office. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone. EP0168006A2. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3020475, this compound. Retrieved from .

  • BenchChem. (2025).[5] Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. (Analogous chemistry reference). Retrieved from .

  • University of Rochester. (n.d.). Solvent Selection and Recrystallization Guide. Department of Chemistry. Retrieved from .

Sources

Methodological & Application

Technical Guide: Synthesis and Agrochemical Utility of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and downstream utility of 3-(4-fluorophenoxy)propanenitrile (CAS 403-26-9). As a versatile intermediate, this molecule serves as a critical building block in the development of modern agrochemicals, specifically fungicides and herbicides. The incorporation of the 4-fluorophenoxy moiety enhances metabolic stability via the "fluorine effect," while the nitrile functionality provides a flexible handle for transformation into carboxylic acids (auxin mimics), amides, or nitrogen-containing heterocycles.

This guide provides a validated protocol for the cyanoethylation of 4-fluorophenol , followed by its hydrolysis to the corresponding acid, a precursor for chroman-4-one based fungicides.

Part 1: Strategic Importance in Agrochemical Design

The Fluorine Effect

The inclusion of fluorine in agrochemicals is not cosmetic; it is functional. The C-F bond is metabolically robust, preventing oxidative degradation by cytochrome P450 enzymes in plants and pests. In the context of this compound:

  • Lipophilicity: The fluorine atom increases the LogP, facilitating transport across waxy plant cuticles or insect exoskeletons.

  • Metabolic Blocking: Para-substitution on the phenoxy ring blocks the primary site of metabolic hydroxylation, extending the half-life of the active ingredient.

The Nitrile "Handle"

The propanenitrile chain acts as a "masked" functionality. It is chemically stable during early synthetic steps but can be activated late-stage to yield:

  • Carboxylic Acids: Via acid hydrolysis (precursors to phenoxy-alkanoic herbicides).

  • Chromanones: Via intramolecular cyclization (scaffolds for fungicides like Blasticidin analogs).

  • Amines: Via reduction (building blocks for broad-spectrum fungicides).

Part 2: Synthesis Protocol (Cyanoethylation)

Objective: Synthesize this compound via the Michael addition of 4-fluorophenol to acrylonitrile.

Reaction Mechanism

The reaction proceeds via a base-catalyzed Michael addition. The base (Triton B) deprotonates the phenol, generating a phenoxide ion which acts as a nucleophile attacking the


-carbon of acrylonitrile.

G Phenol 4-Fluorophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (Triton B) Base->Phenoxide Intermediate Anionic Adduct Phenoxide->Intermediate Attack on beta-carbon ACN Acrylonitrile (Michael Acceptor) ACN->Intermediate Product 3-(4-Fluorophenoxy) propanenitrile Intermediate->Product Protonation

Figure 1: Mechanism of base-catalyzed cyanoethylation.

Experimental Procedure

Safety Warning: Acrylonitrile is a volatile carcinogen and highly flammable. All operations must be performed in a functioning fume hood. 4-Fluorophenol is corrosive.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Acrylonitrile (1.5 - 2.0 eq)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq)

  • Solvent: Water or neat (if temperature controlled)

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Charging: Add 4-fluorophenol (11.2 g, 100 mmol) and Triton B (2 mL) to the flask. Heat gently to 45°C to ensure a homogenous melt/solution.

  • Addition: Add acrylonitrile (10.6 g, 200 mmol) dropwise via the addition funnel over 30 minutes.

    • Critical Control Point: The reaction is exothermic.[1][2] Maintain internal temperature between 50-60°C. If the temperature spikes, stop addition and cool with an ice bath to prevent polymerization of acrylonitrile.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting phenol spot (

      
      ) should disappear, replaced by the nitrile product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Dichloromethane (DCM, 50 mL).

    • Wash with 1N NaOH (2 x 30 mL) to remove unreacted phenol.

    • Wash with water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate the solvent under reduced pressure. The residue is typically a light yellow oil that may solidify upon standing (mp ~44-45°C). If necessary, recrystallize from ethanol/water or purify via vacuum distillation.

Yield Expectation: 85–92%

Part 3: Downstream Application (Hydrolysis to Acid)

Objective: Convert the nitrile to 3-(4-fluorophenoxy)propanoic acid , a key intermediate for chromanone synthesis (fungicides).

Workflow Diagram

Workflow Start This compound Step1 Acid Hydrolysis (Conc. HCl, Reflux) Start->Step1 Hydrolysis Step2 Precipitation (Cooling/Water) Step1->Step2 Workup End 3-(4-Fluorophenoxy)propanoic Acid Step2->End Isolation App Application: Cyclization to Chroman-4-one (Fungicide Scaffold) End->App Polyphosphoric Acid

Figure 2: Workflow for the conversion of nitrile to agrochemical acid scaffold.

Hydrolysis Protocol
  • Reaction: In a round-bottom flask, combine the nitrile (10 g) with concentrated HCl (30 mL).

  • Reflux: Heat to reflux (100°C) for 4–6 hours. The nitrile is initially insoluble but will dissolve as it converts to the acid.[3]

    • Note: Ammonium chloride (

      
      ) will precipitate during the reaction.
      
  • Isolation: Pour the hot reaction mixture into ice water (100 mL). The product, 3-(4-fluorophenoxy)propanoic acid , will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from toluene if high purity is required.

Part 4: Analytical Quality Control

To ensure the integrity of the intermediate for agrochemical use, the following specifications must be met.

ParameterSpecificationMethodNotes
Appearance White to off-white solidVisualMay be oil if traces of solvent remain.
Purity (HPLC) > 98.0%C18 Column, ACN/WaterMonitor phenol impurity (<0.5%).
1H NMR (

)

2.8 (t, 2H,

)

4.2 (t, 2H,

)

6.8-7.1 (m, 4H, Ar-H)
400 MHz NMRTriplet at 2.8 ppm confirms nitrile chain.
IR Spectroscopy 2250

(CN stretch)
FT-IR (Neat)Disappearance of OH stretch (3300

).

References

  • Sumitomo Chemical Company. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone. European Patent EP0168006A2. Link

  • Organic Reactions. (2011). Cyanoethylation. Organic Reactions, Vol 5. Wiley.[1] Link

  • ChemGuide. (2023). Hydrolysis of Nitriles. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68087, 3-(4-Fluorophenoxy)propionitrile. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Fluorophenoxy)propanenitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a fluorophenoxy group, enhances reactivity and selectivity, making it a valuable component in the development of novel therapeutic agents.[1] The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Therefore, a robust and reliable analytical method for determining the purity of this compound is essential for quality control in drug development and manufacturing.

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity and the separation of potential process-related impurities and degradation products. The method is designed to be specific, accurate, precise, and robust, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Method Principle

Reverse-phase HPLC is a powerful technique for separating compounds with varying polarities.[6][7] In this method, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[6][7] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[6] Non-polar compounds interact more strongly with the stationary phase and thus have longer retention times, while polar compounds elute earlier.

For the analysis of this compound, a moderately polar compound, RP-HPLC offers excellent resolution and sensitivity. A gradient elution is employed to ensure the effective separation of the main component from both more polar and less polar impurities that may be present.

Materials and Methods

Reagents and Materials
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, filtered and degassed)

  • Buffer Components:

    • Phosphoric Acid (Analytical Grade)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The use of a PDA detector is recommended for peak purity analysis.[8]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
20.17030
257030

Experimental Protocols

Standard Preparation
  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be ≤ 2.0%.

  • Determine the theoretical plates (N) and tailing factor (T) for the this compound peak. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.5 mg/mL) System_Suitability System Suitability (5 injections) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (0.5 mg/mL) Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Suitability->Sample_Injection If Pass Chromatogram Obtain Chromatogram Sample_Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation

Caption: HPLC Purity Analysis Workflow.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[5][9] The key validation parameters are outlined below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] To demonstrate specificity, a forced degradation study should be performed.

  • Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10]

  • Analyze the stressed samples and a placebo solution.

  • The method is considered specific if the this compound peak is well-resolved from any degradation products and there is no interference from the placebo.

Linearity

Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the nominal concentration). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. Spike a known amount of the reference standard into a placebo at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[11]

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The RSD of the purity results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts using two different HPLC systems. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that gives an S/N of 3:1, and the LOQ is the concentration that gives an S/N of 10:1.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2%)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Analysis and Interpretation

The purity of this compound is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main component at the detection wavelength. If this is not the case, a relative response factor should be determined for each impurity.

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities.[12][13] Common impurities may include:

  • Starting materials: Unreacted 4-fluorophenol or acrylonitrile.

  • By-products: Isomeric products or products from side reactions.

  • Degradation products: Hydrolysis of the nitrile group to a carboxylic acid or amide.

Impurity_Sources cluster_synthesis Synthesis Process cluster_degradation Degradation Starting_Materials Starting Materials (e.g., 4-fluorophenol) Final_Product This compound Starting_Materials->Final_Product Intermediates Reaction Intermediates Intermediates->Final_Product Byproducts Side-Reaction Products Byproducts->Final_Product Hydrolysis Hydrolysis (Nitrile to Amide/Acid) Oxidation Oxidation Photolysis Photodegradation Final_Product->Hydrolysis Final_Product->Oxidation Final_Product->Photolysis

Caption: Potential Sources of Impurities.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the purity analysis of this compound. The detailed protocol and validation guidelines ensure that the method is reliable and suitable for routine quality control in a regulated environment. By following these procedures, researchers and drug development professionals can confidently assess the purity of this critical intermediate, contributing to the overall quality and safety of the final pharmaceutical or agrochemical product.

References

  • Vertex AI Search. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • ResearchGate. (2015, October 20). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • Chem-Impex. (n.d.). 3-(4-fluorophénoxy)propanenitrile.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ChemScene. (n.d.). 3-(2,4-Difluorophenoxy)propanenitrile.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PubMed Central. (2011, February 28). Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed Central. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
  • Newcrom. (n.d.). Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • ResearchGate. (2025, August 6). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). HPLC STUDY OF ASPIRIN AND ASPIRIN DERIVATIVES.
  • PubMed. (2014, December 31). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.

Sources

Application Note: Scalable Synthesis of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-Fluorophenoxy)propanenitrile (CAS: 85169-02-4). This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including specific kinase inhibitors and amidine-based therapeutics.

The protocol utilizes a Triton B (benzyltrimethylammonium hydroxide) catalyzed Michael addition of 4-fluorophenol to acrylonitrile. Unlike traditional inorganic base methods (NaOH/KOH), Triton B acts as a phase-transfer catalyst and organic base, allowing for a solvent-free (neat) or high-concentration reaction. This approach maximizes reactor throughput, minimizes solvent waste, and suppresses side reactions (such as acrylonitrile polymerization), rendering it suitable for kilogram-to-pilot scale operations.

Scientific Background & Mechanism[1]

Retrosynthetic Analysis

The target molecule is constructed via the O-cyanoethylation of a phenol. The electron-withdrawing fluorine atom at the para position increases the acidity of the phenol (pKa ~9.9) relative to unsubstituted phenol, making the phenoxide anion a stable yet potent nucleophile for the Michael addition.

Reaction Mechanism

The reaction proceeds through a base-catalyzed Michael addition.[1][2][3]

  • Activation: The base (Triton B) deprotonates 4-fluorophenol to generate the 4-fluorophenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of acrylonitrile.
    
  • Stabilization & Protonation: The resulting enolate intermediate abstracts a proton (from the conjugate acid of the catalyst or trace water/phenol) to yield the final nitrile.

ReactionMechanism Fig 1: Base-Catalyzed Michael Addition Mechanism Reactants 4-Fluorophenol + Base (Cat.) Intermediate1 4-Fluorophenoxide Anion Reactants->Intermediate1 Deprotonation Transition Enolate Intermediate Intermediate1->Transition Michael Addition Acrylonitrile + Acrylonitrile Acrylonitrile->Transition Product 3-(4-Fluorophenoxy)- propanenitrile Transition->Product Protonation

Process Development Strategy

Catalyst Selection: Why Triton B?

While NaOH or NaOMe are inexpensive, they often require aqueous conditions or alcohols, which can lead to hydrolysis of the nitrile or require difficult solvent strips. Triton B (40% in methanol or water) is preferred for scale-up because:

  • Solubility: It is miscible with the organic phase, ensuring rapid reaction rates.

  • Volatility: The methanol carrier is easily removed.

  • Basic Strength: Sufficient to deprotonate the phenol without causing rapid polymerization of the acrylonitrile.

Safety Considerations (Critical)
  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. It can undergo explosive polymerization if overheated or treated with concentrated base without dilution. Action: Always add acrylonitrile slowly to the phenol/catalyst mixture (dosage controlled) to manage the exotherm. Never add catalyst to bulk acrylonitrile.

  • 4-Fluorophenol: Corrosive and toxic. Rapidly absorbed through skin. Action: Use PEG-300 or PEG-400 for immediate first aid on skin splashes.[4]

Experimental Protocol

Materials & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[5]Density (g/mL)
4-Fluorophenol Substrate112.101.001.16
Acrylonitrile Reagent53.062.500.81
Triton B (40% in MeOH) Catalyst167.290.050.90
MTBE or Toluene Extraction Solvent---
HCl (1M) Quench36.46--

Note: Excess acrylonitrile is used to drive the reaction to completion and serves as a pseudo-solvent. It is easily recovered via distillation.

Step-by-Step Methodology (1.0 kg Scale Basis)
Phase 1: Reactor Setup & Activation
  • Equipment: Use a 5L jacketed glass reactor equipped with an overhead stirrer (high torque), reflux condenser (chilled to -10°C), internal temperature probe, and a pressure-equalizing dropping funnel.

  • Inerting: Purge the system with Nitrogen (

    
    ) to remove oxygen (oxygen inhibits polymerization inhibitors).
    
  • Charging: Charge 1.0 kg (8.92 mol) of 4-Fluorophenol .

  • Melting: If solid, warm jacket to 50°C to melt the phenol. Start stirring at 150 RPM.

  • Catalyst Addition: Add 185 mL Triton B (40% soln) .

    • Observation: The mixture will darken slightly (phenoxide formation).

    • Process Control: Heat the mixture to 60°C .

Phase 2: Controlled Reaction (Dosage Controlled)
  • Addition: Begin adding 1.18 kg (22.3 mol) Acrylonitrile via the dropping funnel.

    • Rate: Adjust rate to maintain internal temperature between 65°C and 75°C .

    • Exotherm Warning: The reaction is exothermic.[6] Do not allow temperature to exceed 80°C to prevent polymerization. Use jacket cooling if necessary.

  • Reflux: Once addition is complete (approx. 2-3 hours), heat the mixture to gentle reflux (~78-80°C) for 12-18 hours .

  • IPC (In-Process Control): Sample for HPLC. Target: <1.0% unreacted 4-fluorophenol.

Phase 3: Workup & Isolation
  • Quench: Cool reactor to 20°C. Add 500 mL 1M HCl to neutralize the catalyst. Check pH (target pH 6-7).

  • Phase Separation: Add 1.0 L MTBE (or Toluene). Stir for 15 mins, then settle. Separate the organic layer.[1]

  • Washing: Wash organic layer with:

    • 2 x 500 mL Water

    • 1 x 500 mL Brine

  • Concentration: Strip solvent and excess acrylonitrile under reduced pressure (Rotovap: 40°C, vacuum ramp down to 20 mbar). Note: Trap acrylonitrile vapors in a cold trap (-78°C) for disposal.

  • Purification:

    • Option A (Distillation - Preferred for Oil): High vacuum distillation. BP is approx 140-150°C at 2 mmHg.

    • Option B (Crystallization - Preferred for Solid): If the residue solidifies (MP ~45-50°C), recrystallize from Ethanol/Water (80:20).

Workflow Fig 2: Process Workflow for Large-Scale Synthesis Start Start: Charge 4-Fluorophenol + Triton B Heat Heat to 60°C Start->Heat Add Controlled Addition of Acrylonitrile (65-75°C) Heat->Add Exotherm Control Reflux Reflux 12-18h (IPC: <1% SM) Add->Reflux Quench Cool & Quench (1M HCl) Reflux->Quench Extract Phase Separation (MTBE/Water) Quench->Extract Strip Strip Solvent & Excess Acrylonitrile Extract->Strip Purify Distillation or Crystallization Strip->Purify

Analytical Specifications

To validate the product quality, the following parameters must be met:

TestMethodSpecification
Appearance VisualOff-white solid or clear pale yellow oil
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Identification 1H-NMR (CDCl3)Confirms structure (See below)
Water Content Karl Fischer< 0.5%

NMR Interpretation (400 MHz, CDCl3):

  • 
     6.9-7.0 (m, 4H, Ar-H)
    
  • 
     4.15 (t, 2H, 
    
    
    
    )
  • 
     2.80 (t, 2H, 
    
    
    
    )
  • Note: The triplet at 2.80 ppm is diagnostic for the success of the Michael addition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or insufficient temperature.Add 10% more Triton B; ensure reflux is vigorous.
Polymerization (Gelling)Overheating or lack of inhibitor (MEHQ) in acrylonitrile.Keep temp <80°C; ensure acrylonitrile contains 35-45 ppm MEHQ.
Dark Coloration Oxidation of phenol.Ensure strict

inerting during heating.
Emulsions Triton B surfactant effects.Add brine during workup; filter through Celite if necessary.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for cyanoethylation procedures).

  • Cookson, R. C., & Wariyar, N. S. (1956). The Cyanoethylation of Phenols. Journal of the Chemical Society, 2302-2311. (Foundational mechanistic work).

  • PubChem. (2023). Acrylonitrile - Safety and Hazards. National Library of Medicine. (Safety data validation).

  • Organic Reactions. (2011). The Cyanoethylation Reaction. Vol 5, Chapter 2. Wiley Online Library. (Comprehensive review of scope and catalysts).

Sources

The Strategic Utility of 3-(4-Fluorophenoxy)propanenitrile in Medicinal Chemistry: Application Notes and Patented Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

3-(4-Fluorophenoxy)propanenitrile is a key chemical intermediate whose strategic importance is underscored by its role in the synthesis of bioactive molecules, most notably in the development of aldose reductase inhibitors. Its structure, featuring a fluorinated aromatic ring and a nitrile group, offers a versatile platform for the construction of more complex heterocyclic systems. This guide delves into the patented applications of this compound, providing detailed protocols derived from the patent literature for researchers, scientists, and professionals in drug development. We will explore its primary application in the synthesis of Sorbinil, a potent aldose reductase inhibitor, and further discuss the potential for developing novel anti-inflammatory and anti-cancer agents based on the core structures derived from this valuable starting material.

Application Note 1: Synthesis of the Key Intermediate 6-Fluoro-4-Chromanone

The conversion of this compound to 6-fluoro-4-chromanone is a pivotal step in the synthesis of a variety of biologically active compounds. This transformation involves an intramolecular cyclization, typically facilitated by a strong acid, which converts the nitrile and ether functionalities into a chromanone ring system.

Causality of Experimental Choices: The use of a strong acid, such as polyphosphoric acid or sulfuric acid, is crucial for both the hydrolysis of the nitrile group to a carboxylic acid (or its intermediate imine) and the subsequent Friedel-Crafts acylation to form the cyclic ketone. The reaction temperature and time are optimized to ensure complete cyclization while minimizing side reactions.

Protocol 1: Synthesis of 6-Fluoro-4-Chromanone from this compound

This protocol is based on the methodologies described in the patent literature for the industrial production of this key intermediate.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound.

  • Acid Addition: Carefully add polyphosphoric acid (or concentrated sulfuric acid) to the flask. An excess of the acid is typically used to ensure the reaction goes to completion.

  • Cyclization Reaction: Heat the mixture with stirring. The optimal temperature is typically in the range of 90-120°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

  • Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 6-fluoro-4-chromanone.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 6-fluoro-4-chromanone.

Workflow Diagram:

Synthesis_of_6_Fluoro_4_Chromanone start This compound acid Polyphosphoric Acid / H2SO4 heating Heating (90-120°C) acid->heating 2. Heat quenching Quenching (Ice/Water) heating->quenching 3. Quench extraction Extraction (DCM) quenching->extraction 4. Extract washing Washing (H2O, NaHCO3) extraction->washing 5. Wash drying Drying (MgSO4) washing->drying 6. Dry concentration Concentration drying->concentration 7. Concentrate purification Purification concentration->purification 8. Purify end 6-Fluoro-4-Chromanone purification->end

Caption: Synthesis of 6-Fluoro-4-Chromanone.

Application Note 2: Synthesis of the Aldose Reductase Inhibitor Sorbinil

6-Fluoro-4-chromanone is a direct precursor to Sorbinil, a potent aldose reductase inhibitor investigated for the treatment of diabetic complications. The synthesis involves a Bucherer-Bergs reaction, which transforms the ketone group of the chromanone into a spirohydantoin ring.

Mechanism of Action: Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. In hyperglycemic conditions, the accumulation of sorbitol in tissues can lead to osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Sorbinil inhibits this enzyme, thereby preventing the accumulation of sorbitol.[1][2]

Protocol 2: Synthesis of Sorbinil from 6-Fluoro-4-Chromanone

This protocol is adapted from patented procedures for the synthesis of Sorbinil.[3]

Materials:

  • 6-Fluoro-4-chromanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Reaction Mixture: In a pressure-rated reaction vessel, combine 6-fluoro-4-chromanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heating: Seal the vessel and heat the mixture to a temperature of 80-100°C with stirring. The reaction is typically carried out for several hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product, Sorbinil, will often precipitate out of the solution.

  • Purification: Collect the crude product by filtration. The crude Sorbinil can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

  • Acidification (optional): In some variations of the workup, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product.

Data Presentation: Aldose Reductase Inhibition

CompoundIC₅₀ (µM) for Rat Lens Aldose ReductaseReference
SorbinilVaries by assay conditions[4][5]

Note: Specific IC₅₀ values for Sorbinil can vary depending on the assay conditions and the source of the enzyme.

Application Note 3: Potential Anti-Inflammatory and Anti-Cancer Applications of Chromanone Derivatives

The chromanone scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Patent literature reveals that various derivatives of chromanones and related chromones exhibit significant anti-inflammatory and anti-cancer activities.[6][7][8] While specific patents detailing the synthesis of such compounds directly from this compound are not prevalent, the established route to 6-fluoro-4-chromanone provides a clear pathway for the development of novel therapeutic agents.

Mechanism of Action (Anti-Inflammatory): Chromanone derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and interleukins, and the modulation of signaling pathways such as NF-κB.[6]

Mechanism of Action (Anti-Cancer): The anti-cancer activity of chromanone derivatives has been attributed to their ability to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in tumor growth.[8][9]

Protocol 3: Exemplary Synthesis of a Chromanone Derivative with Potential Biological Activity

This protocol illustrates a general method for the derivatization of the chromanone core, based on synthetic strategies found in the patent literature for creating libraries of bioactive molecules.

Materials:

  • 6-Fluoro-4-chromanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or Pyrrolidine (as a catalyst)

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure (Claisen-Schmidt Condensation):

  • Dissolution: Dissolve 6-fluoro-4-chromanone and the chosen aromatic aldehyde in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Precipitation and Filtration: Upon completion, the product, a chalcone-like derivative, often precipitates from the solution. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Workflow for Drug Discovery:

Drug_Discovery_Workflow start This compound intermediate 6-Fluoro-4-chromanone start->intermediate Synthesis derivatization Chemical Derivatization intermediate->derivatization Starting Material library Library of Chromanone Derivatives derivatization->library Generates screening Biological Screening (Anti-inflammatory / Anti-cancer) library->screening Screened in hit Hit Compound Identification screening->hit Identifies optimization Lead Optimization hit->optimization Leads to candidate Drug Candidate optimization->candidate

Caption: Chromanone-based Drug Discovery.

Conclusion

This compound serves as a highly valuable and versatile starting material in the synthesis of medicinally relevant compounds. Its primary patented application lies in the efficient production of 6-fluoro-4-chromanone, a key intermediate for the aldose reductase inhibitor Sorbinil. The protocols detailed herein, derived from the patent literature, provide a robust foundation for the synthesis of this important scaffold. Furthermore, the broader patent landscape for chromanone and chromone derivatives strongly suggests significant potential for the development of novel anti-inflammatory and anti-cancer agents. By leveraging the synthetic accessibility of the 6-fluoro-4-chromanone core from this compound, researchers are well-positioned to explore and expand upon these promising therapeutic applications.

References

  • US4431828A - Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinil.
  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.
  • Compounds, compositions, and methods for the treatment of inflammatory, degenerative, and neurodegenerative diseases.
  • EP0111387A1 - Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinil.
  • DE602004021439D1 - FLAVOPEREIRIN DERIVATIVES FOR CANCER THERAPY.
  • WO2004103985A3 - Derivatives of fusarochromanone as therapeutic agents.
  • CN105287454A - Composition and application thereof to anti-inflammatory medicines.
  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents | Request PDF.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • WO2004087687A1 - Chromene derivatives as anti-inflammatory agents.
  • Method for synthesizing non-steroidal antiphlogiston tiaprofenic acid.
  • 6-Fluoro-2-methyl-4-chromanone. MySkinRecipes.
  • KR20120098724A - Chromenone derivatives with anti-tumour activity.
  • In Search of Differential Inhibitors of Aldose Reductase - PMC. NIH.
  • US2950325A - Process for making fluorophenols.
  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)
  • Aldose reductase inhibitor - European P
  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer.
  • The challenging inhibition of Aldose Reductase for the treatment of diabetic complications: a 2019-2023 update of the patent liter

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient 3-(4-Fluorophenoxy)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview: The Cyanoethylation of 4-Fluorophenol

The synthesis of this compound is achieved through the cyanoethylation of 4-fluorophenol with acrylonitrile. This reaction is a classic example of a Michael addition, where a nucleophile (the 4-fluorophenoxide ion) adds to an α,β-unsaturated carbonyl compound (acrylonitrile).[1] The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism?

The reaction proceeds via a base-catalyzed nucleophilic addition. First, a base is used to deprotonate the hydroxyl group of 4-fluorophenol, forming the highly nucleophilic 4-fluorophenoxide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then protonated (typically by the solvent or during workup) to yield the final product, this compound.

Caption: Base-catalyzed mechanism for cyanoethylation.

Q2: Which catalysts are most effective for this synthesis?

Catalyst selection is critical for maximizing O-alkylation (the desired reaction) and minimizing side reactions. Several classes of catalysts have proven effective:

  • Tertiary Amines: Organic amines, particularly triethylamine, are effective catalysts for this reaction.[2] They function as bases to facilitate the deprotonation of the phenol.

  • Copper Compounds: Specific copper compounds, such as cupric hydroxide and cupric acetate monohydrate, have been identified as excellent catalysts for the reaction between 4-fluorophenol and acrylonitrile.[2] The mechanism may involve the formation of a copper-phenoxide complex that enhances reactivity.[3]

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts (e.g., tetrabutylammonium bromide, Aliquat 336) or phosphonium salts are highly effective. PTCs are particularly valuable for minimizing C-alkylation, a common side reaction in phenol chemistry.[4][5] They work by pairing with the phenoxide anion, forming an ion pair that is soluble in the organic phase, thereby facilitating its reaction with acrylonitrile.[6]

Q3: What is the role of the base, and which one should I choose?

A base is essential for generating the nucleophilic phenoxide from 4-fluorophenol. The choice of base is often linked to the catalyst system.

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a common, cost-effective, and easy-to-handle choice, often used with PTCs or in polar aprotic solvents like DMF or acetonitrile.[7][8] Sodium hydroxide (NaOH) can also be used, but its high basicity can sometimes promote acrylonitrile polymerization.[5]

  • Organic Bases: When using tertiary amine catalysts like triethylamine, the amine itself can serve as the base.

For optimal results, especially when suppressing side reactions, a combination of a mild inorganic base like K₂CO₃ and a phase-transfer catalyst is a robust choice.[9]

Q4: How do I select the appropriate solvent?

Solvent choice impacts reactant solubility, reaction rate, and side-product formation.

  • Polar Aprotic Solvents: Acetonitrile, acetone, and dimethylformamide (DMF) are common choices as they effectively dissolve the reactants and support the Sₙ2-like mechanism.[8]

  • Solvent-Free Conditions: In some cases, reactions can be run under solvent-free or neat conditions, which offers significant green chemistry benefits.[6][7] This is often viable when using a phase-transfer catalyst.

  • Anhydrous Conditions: It is critical to use anhydrous (dry) solvents. The presence of water can protonate the highly reactive phenoxide, quenching its nucleophilicity and stalling the reaction.[8]

Catalyst System Comparison
Catalyst SystemTypical BaseSolventTypical YieldAdvantagesDisadvantages
Tertiary Amine TriethylamineAcetonitrile, NeatGoodSimple, catalyst also acts as base.[2]May require higher temperatures.
Copper (II) Salt -Acetonitrile, TolueneHighExcellent catalytic activity.[2]Potential for metal contamination in product.
Phase-Transfer (PTC) K₂CO₃, NaOHToluene, DMF, Solvent-freeVery HighSuppresses C-alkylation, allows for milder conditions, high selectivity.[4][10]Catalyst may need to be removed during workup.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A: This is the most common issue and can typically be traced to a few key factors. Use the following decision tree to diagnose the problem.

G start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Low / No Yield check_anhydrous Are reagents & solvent strictly anhydrous? start->check_anhydrous check_base Is the base active and sufficient? check_anhydrous->check_base Yes problem_water Problem: Phenoxide is being protonated by water. check_anhydrous->problem_water No check_catalyst Is the catalyst active? check_base->check_catalyst Yes problem_base Problem: Incomplete deprotonation of 4-fluorophenol. check_base->problem_base No check_temp Is the temperature optimal? check_catalyst->check_temp Yes problem_catalyst Problem: Inactive PTC or poisoned catalyst. check_catalyst->problem_catalyst No problem_temp Problem: Insufficient thermal energy for activation. check_temp->problem_temp No solution_dry Solution: Dry all solvents/reagents. Use fresh anhydrous materials. problem_water->solution_dry solution_base Solution: Use fresh, finely ground base (e.g., K₂CO₃). Ensure ≥1.5 equivalents. problem_base->solution_base solution_catalyst Solution: Use fresh catalyst. If using PTC, check for iodide poisoning. problem_catalyst->solution_catalyst solution_temp Solution: Increase temperature moderately (e.g., to 60-80°C) and monitor via TLC. problem_temp->solution_temp

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Anhydrous Conditions: The 4-fluorophenoxide anion is a strong base. Any moisture will protonate it back to the less reactive 4-fluorophenol, effectively stopping the reaction.[8]

  • Base Activity: Ensure the base is fresh and active. For solid bases like K₂CO₃, using a finely ground powder increases surface area and reactivity. An insufficient amount of base (use at least 1.5 equivalents) will lead to incomplete deprotonation.

  • Catalyst Activity: Phase-transfer catalysts can be "poisoned" by certain anions, hindering their ability to transport the phenoxide.[6] Ensure your catalyst is pure and that no interfering ions are present from your starting materials.

  • Temperature: While many cyanoethylation reactions are exothermic, they still require sufficient thermal energy to overcome the activation barrier.[11] If the reaction is sluggish at room temperature, gentle heating is often required.

Problem: Formation of Impurities

Q: I'm observing significant side products. What are they and how can I minimize them?

A: The two most common side reactions are C-alkylation and acrylonitrile polymerization.

  • C-Alkylation: This occurs when the acrylonitrile reacts with the carbon atoms of the phenol ring instead of the oxygen atom.[12] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (O vs. C).

    • Cause: C-alkylation is favored in protic solvents or conditions that solvate the oxygen atom more heavily, leaving the ring more accessible.

    • Solution: Use a phase-transfer catalyst in a non-polar or polar aprotic solvent. This combination creates a "naked" phenoxide ion where the oxygen is more sterically accessible and nucleophilic, strongly favoring O-alkylation.[4]

  • Acrylonitrile Polymerization: Acrylonitrile can readily polymerize in the presence of strong bases or upon excessive heating, forming a polyacrylonitrile solid.[11]

    • Cause: High concentrations of strong base (like NaOH), high temperatures, or the presence of radical initiators.

    • Solution: Use a milder base like K₂CO₃. Maintain moderate reaction temperatures. If possible, add the acrylonitrile dropwise to the reaction mixture to keep its instantaneous concentration low.

Problem: Difficult Product Isolation/Purification

Q: How can I effectively purify the final product?

A: Purification aims to remove unreacted 4-fluorophenol, the catalyst, and any side products.

  • Aqueous Wash: A standard workup procedure involves washing the crude product (dissolved in an organic solvent like ethyl acetate or DCM) with a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH).[2][13] This will convert the acidic unreacted 4-fluorophenol into its water-soluble sodium salt, which is removed into the aqueous layer. Follow this with a water wash and a brine wash to remove residual base and salts.

  • Chromatography: If impurities persist, column chromatography on silica gel is an effective method for obtaining a highly pure product.[14] A solvent system like hexane/ethyl acetate is typically used.

  • Distillation: As this compound is a liquid with a defined boiling point (87-93 °C), vacuum distillation can be an excellent purification method for larger scales, provided the impurities have sufficiently different boiling points.[15]

Recommended Experimental Protocol (PTC Method)

This protocol utilizes a phase-transfer catalyst for high selectivity and yield.

Materials:

  • 4-Fluorophenol (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Anhydrous Acetonitrile or Toluene

  • Ethyl Acetate

  • 5% NaOH (aq) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add anhydrous acetonitrile (or toluene) to the flask to create a stirrable slurry.

  • Begin vigorous stirring and add acrylonitrile (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the 4-fluorophenol spot is consumed (typically 4-8 hours).

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in ethyl acetate.

  • Wash the organic layer sequentially with 5% NaOH solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

References

  • Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. (EP0168006A2).
  • Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile.
  • Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]

  • Cyanoethylation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Optimization of the reaction conditions. [a].
  • 3-(4-fluorophénoxy)propanenitrile. Chem-Impex. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Phase transfer catalysts – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [No valid URL found]
  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available at: [Link]

  • Johnston, H. W. (1957). Alkylation of phenol with acrylonitrile. (US2789995A).
  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [No valid URL found]
  • Bu, X., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Nucleic Bases Alkylation with Acrylonitrile and Cyanoethylene Oxide: A Computational Study. (2018). PubMed. Available at: [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. RSC Publishing.
  • Bruson, H. A.
  • Cyanoethylation. Wikipedia. Available at: [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (2008). Acta Crystallographica Section E. PMC - NIH.
  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...
  • The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Cyanoethylation. (US2579580A).
  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (US4626601A).
  • Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Temperature Control in 3-(4-Fluorophenoxy)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenoxy)propanenitrile. Precise temperature control is paramount for achieving high yield and purity in this reaction. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs): The "Why" Behind Temperature Control

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is typically achieved through a base-catalyzed cyanoethylation of 4-fluorophenol with acrylonitrile. This reaction is a specific type of Michael addition. The process unfolds in two main steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 4-fluorophenol, forming the more nucleophilic 4-fluorophenoxide anion.

  • Nucleophilic Attack: The 4-fluorophenoxide anion then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This is followed by protonation to yield the final product, this compound.

This mechanism is analogous in principle to the Williamson ether synthesis, where an alkoxide or phenoxide displaces a leaving group on an alkyl halide.[1][2] However, in this case, the attack is on an activated double bond rather than a saturated carbon.

Q2: Why is temperature the most critical parameter to control in this specific synthesis?

Temperature is the pivotal variable because it dictates the balance between the desired reaction rate and the rates of several competing, detrimental side reactions.[1] The primary synthesis is exothermic, and without proper thermal management, a runaway reaction can occur.[3] Key considerations include:

  • Rate of Reaction: As with most chemical reactions, higher temperatures increase the rate of formation of this compound. However, if the temperature is too low (e.g., significantly below the reflux temperature of the solvent), the reaction rate may be impractically slow, leading to incomplete conversion.[4][5]

  • Selectivity: The most significant challenge is preventing the temperature-induced side reactions of the acrylonitrile starting material.

  • Exotherm Management: The initial phase of the reaction can be highly exothermic. Inadequate temperature control can lead to a rapid temperature spike, which overwhelmingly favors the formation of byproducts.

Q3: What are the primary temperature-dependent side reactions to be aware of?

The most common and problematic side reaction is the anionic polymerization of acrylonitrile . Acrylonitrile is highly susceptible to polymerization, a reaction that can be initiated by bases, heat, or light. The phenoxide base used to start the desired reaction can also initiate this undesired polymerization. This process is highly temperature-sensitive; even small localized hotspots within the reactor can trigger a chain reaction, leading to the formation of solid polyacrylonitrile. This not only consumes the starting material, reducing the yield, but also makes the product mixture difficult to stir and purify.

Another potential issue at excessively high temperatures is degradation of reactants or the product itself, which often manifests as a dark coloration of the reaction mixture.[4][5]

Q4: What is the generally recommended temperature range for this synthesis?

While the optimal temperature is dependent on the specific solvent, catalyst, and scale, a common approach involves initiating the reaction at a lower temperature to control the initial exotherm and then gently heating to ensure completion. Many procedures involve heating the reaction mixture to reflux.[4] For instance, one patented process describes refluxing a mixture of 4-fluorophenol and acrylonitrile for 8 hours.[4] It is crucial to maintain a temperature that is high enough for a reasonable reaction rate but low enough to prevent the polymerization of acrylonitrile. If the reaction rate is too slow, extending the reaction time is a safer alternative than aggressively increasing the temperature.[5]

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental problems related to temperature control.

Problem 1: The reaction is clean (no byproducts by TLC/GC), but the conversion is very low after several hours.

  • Probable Cause: The reaction temperature is too low, resulting in a slow reaction rate. The thermal energy is insufficient to overcome the activation energy barrier for the reaction at a practical pace.

  • Troubleshooting Protocol:

    • Verify Thermocouple Placement: Ensure your temperature probe is correctly placed to measure the internal temperature of the reaction mixture, not the heating mantle or oil bath temperature.

    • Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., 5-10 °C).

    • Monitor Progress: After each temperature increase, allow the reaction to stabilize for 30-60 minutes and then take an aliquot for analysis (TLC or GC) to monitor the consumption of starting materials.

    • Identify Optimal Point: Continue this incremental heating until you observe a satisfactory reaction rate without the formation of visible byproducts (e.g., precipitation or significant color change). Document this temperature for future experiments. If the reaction is being run in a solvent, targeting the reflux temperature is a common strategy.[5]

Problem 2: A thick, white, insoluble solid has formed in the reaction flask, making stirring difficult or impossible.

  • Probable Cause: This is a classic sign of polyacrylonitrile formation. The reaction temperature was too high, either due to an excessive setpoint or poor heat dissipation leading to localized hot spots. The base in the reaction mixture initiated the anionic polymerization of acrylonitrile.

  • Troubleshooting Protocol:

    • Immediate Action: If the reaction is still in progress, immediately cool the flask in an ice-water bath to halt further polymerization.

    • Prevention for Future Batches:

      • Controlled Reagent Addition: Add the base or acrylonitrile dropwise to a cooled solution of the other reagents. This allows the heat generated by the initial exothermic reaction to be managed effectively.

      • Improve Heat Transfer: Ensure vigorous stirring and use a reaction vessel with a large surface area-to-volume ratio (avoid overfilling the flask). For larger scales, consider a mechanical stirrer and a properly sized cooling bath.

      • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of the base, and only once the initial exotherm has subsided, slowly warm the mixture to the target reaction temperature.

Problem 3: The final reaction mixture is dark brown or black, and the isolated product is impure and colored.

  • Probable Cause: The reaction was run at an excessively high temperature, causing thermal degradation of the reactants, product, or solvent. This can lead to complex side reactions and the formation of colored impurities, a known issue when conditions are not optimized.[4][5]

  • Troubleshooting Protocol:

    • Review Maximum Temperature: Check your experimental log for the maximum temperature reached. If it significantly exceeded the intended setpoint or reflux temperature, thermal degradation is the likely cause.

    • Re-optimize Temperature: Repeat the reaction at a lower, more controlled temperature. Refer to the protocol for Problem 1 to find the optimal balance between reaction rate and purity.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative side reactions at elevated temperatures that may contribute to color formation.

Data Summary & Experimental Protocol

Table 1: Effect of Temperature on Synthesis Outcome
Temperature RangeExpected Reaction RatePrimary Risk(s)Expected Yield & Purity
Low (< 40 °C) Very SlowIncomplete conversion, long reaction times.Low Yield, High Purity
Moderate (50-80 °C / Reflux) Moderate to FastManageable exotherm.Good to High Yield, High Purity
High (> 90 °C) Very FastAcrylonitrile polymerization, thermal degradation, potential for runaway reaction.Low to Moderate Yield, Low Purity
Protocol: Recommended Setup for Temperature-Controlled Synthesis

This protocol is a guideline for a lab-scale synthesis and should be adapted based on specific reagents and equipment.

  • Apparatus Setup:

    • Equip a three-neck round-bottom flask with a magnetic stir bar (or overhead stirrer for larger volumes), a reflux condenser with an inert gas inlet (e.g., nitrogen), a thermocouple connected to a temperature controller, and a dropping funnel.

    • Place the flask in a heating/cooling bath (e.g., an oil bath on a magnetic stirrer hotplate) to ensure uniform temperature distribution.

  • Reagent Charging:

    • Charge the flask with 4-fluorophenol and the chosen solvent.

    • Begin stirring and establish an inert atmosphere.

    • Charge the dropping funnel with the base (e.g., a solution of sodium hydroxide or a tertiary amine).

  • Initial Cooling & Base Addition:

    • Cool the reaction flask to 0-5 °C using an ice-water bath.

    • Add the base dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C. An initial exotherm is expected.

  • Acrylonitrile Addition:

    • Once the base addition is complete and the exotherm has subsided, add the acrylonitrile dropwise at the same low temperature.

  • Heating to Target Temperature:

    • After the addition is complete, remove the cooling bath.

    • Slowly heat the reaction mixture to the predetermined optimal temperature (e.g., 60-80 °C or reflux). Use the temperature controller to maintain a stable temperature (± 2 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC.

    • Once the 4-fluorophenol has been consumed, cool the reaction to room temperature for work-up.

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when encountering common issues during the synthesis.

G cluster_yield Low Yield / Conversion cluster_polymer Solid Precipitate Formed cluster_color Dark / Impure Product start Problem Encountered q_yield Is the reaction clean? start->q_yield cause_polymer Cause: Acrylonitrile Polymerization (Temp too high / Hot spots) start->cause_polymer cause_color Cause: Thermal Degradation (Temp too high) start->cause_color a_yield_yes Increase Temp by 5-10°C Monitor Progress q_yield->a_yield_yes Yes a_yield_no See 'Impure Product' Path q_yield->a_yield_no No action_polymer Future Runs: 1. Lower initial temp 2. Add reagents dropwise 3. Improve stirring/cooling cause_polymer->action_polymer action_color Future Runs: 1. Reduce max temperature 2. Ensure inert atmosphere cause_color->action_color

Caption: Troubleshooting flowchart for temperature issues.

Diagram 2: Reaction Pathway and Temperature Influence

This diagram illustrates the desired reaction alongside the key temperature-dependent side reaction.

G p_fluorophenol 4-Fluorophenol phenoxide 4-Fluorophenoxide (Nucleophile) p_fluorophenol->phenoxide + Base acrylonitrile Acrylonitrile product This compound (Desired Product) acrylonitrile->product Controlled Temp (e.g., 50-80°C) polymer Polyacrylonitrile (Side Product) acrylonitrile->polymer High Temp (> 90°C or Hot Spots) base Base base->polymer initiates phenoxide->product

Caption: Influence of temperature on reaction selectivity.

References

  • EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile.
  • Patent 0168006 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. Espacenet. [Link]

  • Wikipedia - Williamson ether synthesis. Wikimedia Foundation. [Link]

  • Master Organic Chemistry - The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • CRDEEP Journals - Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • ResearchGate - Acrylonitrile by Propene Ammoxidation. ResearchGate. [Link]

Sources

Troubleshooting low conversion rates in 3-(4-Fluorophenoxy)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-882-CN Subject: Troubleshooting Low Conversion Rates in Cyanoethylation of 4-Fluorophenol Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(4-Fluorophenoxy)propanenitrile via the cyanoethylation of 4-fluorophenol is a classic Michael addition. While theoretically straightforward, this reaction often suffers from low conversion due to three competing factors: the reversibility of the Michael addition (thermodynamics), the polymerization of acrylonitrile (kinetics), and catalyst deactivation.

This guide addresses the specific electronic effects of the 4-fluoro substituent and provides a self-validating protocol to maximize conversion.

Part 1: Diagnostic Framework (The "Why")

Before adjusting your protocol, understand the failure modes specific to this substrate.

The "Retro-Michael" Equilibrium

The reaction between 4-fluorophenol and acrylonitrile is reversible.

  • The Trap: High temperatures favor the reverse reaction (entropy driven). If you reflux too vigorously, you drive the product back to starting materials.

  • The 4-Fluoro Effect: The fluorine atom is electron-withdrawing. This stabilizes the phenoxide ion, making it a better leaving group than unsubstituted phenoxide. Consequently, the retro-Michael reaction is faster for 4-fluorophenol than for phenol, making equilibrium control critical.

Acrylonitrile Polymerization

Acrylonitrile is prone to radical polymerization (forming polyacrylonitrile, a yellow/white gum).

  • The Trap: If the concentration of free radicals increases (due to heat, light, or lack of inhibitors), acrylonitrile is consumed by polymerization rather than the desired reaction.

  • Symptom: The reaction mixture becomes viscous or precipitates solids, yet conversion of phenol remains low.

Catalyst Deactivation

Common bases (NaOMe, KOH) are hygroscopic.

  • The Trap: Water solvates the phenoxide anion, drastically reducing its nucleophilicity (the "caged anion" effect). In cyanoethylation, "naked" anions generated by Phase Transfer Catalysts (like Triton B) are significantly more reactive.

Part 2: Visualizing the Reaction Logic

The following diagram maps the reaction pathway and the critical failure nodes.

ReactionPathway SM 4-Fluorophenol + Acrylonitrile Inter Phenoxide Intermediate SM->Inter Deprotonation (Base Cat.) Polymer Polyacrylonitrile (Side Product) SM->Polymer Radical Polymerization Product 3-(4-Fluorophenoxy) propanenitrile Inter->Product Michael Addn. (Kinetic Control) Product->Inter Retro-Michael (High Heat)

Figure 1: Reaction pathway showing the competition between the desired Michael addition, the reversible Retro-Michael pathway, and irreversible polymerization.

Part 3: Troubleshooting Q&A

Q1: My conversion stalls at ~60% regardless of reaction time. Adding more base doesn't help. Why? A: You have likely reached thermodynamic equilibrium.

  • The Fix: Do not add more base; this promotes side reactions. Instead, push the equilibrium by adding excess acrylonitrile (2.0 - 3.0 equivalents). Acrylonitrile acts as both reactant and solvent.

  • Pro Tip: Acrylonitrile boils at 77°C. If you are running at 80°C without an efficient reflux condenser, you are slowly distilling away your reagent, shifting equilibrium backward. Lower the temperature to 70°C .

Q2: The reaction mixture turned into a thick yellow gum. A: This is polyacrylonitrile. You have a radical issue.

  • The Fix: Add a radical inhibitor. Hydroquinone or 4-methoxyphenol (MEHQ) (0.1 mol%) is essential, especially if using fresh, inhibitor-free acrylonitrile.

  • The Fix: Ensure your base is not too concentrated. Localized "hot spots" of high pH can trigger anionic polymerization.

Q3: Can I use Sodium Methoxide (NaOMe) instead of Triton B? A: Yes, but Triton B (Benzyltrimethylammonium hydroxide) is superior for this specific synthesis.

  • Reasoning: Triton B acts as a Phase Transfer Catalyst (PTC) and a base. It solubilizes the phenoxide in the organic phase (acrylonitrile) as a "loose ion pair," making it highly nucleophilic. NaOMe often requires methanol as a co-solvent, which can solvate the anion and slow the reaction [1].

Q4: I see a new spot on TLC that isn't product or starting material. A: Check for bis-cyanoethylation .

  • Context: While rare with phenols (which usually only have one -OH), if your conditions are too harsh (high T, strong base), you might attack the aromatic ring (C-alkylation) or hydrolyze the nitrile to an amide/acid. Stick to mild bases like Triton B or catalytic DBU.

Part 4: The "Golden Standard" Protocol

This protocol is optimized for the 4-fluoro substrate, balancing kinetics and thermodynamics.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Acrylonitrile (3.0 eq) – Excess drives equilibrium

  • Triton B (40% in MeOH) (0.05 eq) – Catalytic amount

  • Hydroquinone (0.1 mol%) – Radical inhibitor

Procedure:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charging: Add 4-Fluorophenol and Acrylonitrile. Add Hydroquinone. Stir to dissolve.

  • Catalysis: Add Triton B dropwise at room temperature. Note: The reaction is exothermic.[1] A slight temperature rise indicates initiation.

  • Reaction: Heat the mixture to 70°C - 75°C (internal temperature).

    • Critical: Do not exceed 80°C to minimize Retro-Michael reversibility.

  • Monitoring: Monitor by TLC or HPLC at 4 hours.

    • Expectation: >95% conversion.[2][3]

    • If conversion <90%: add another 0.5 eq of Acrylonitrile.

  • Workup:

    • Cool to room temperature.[4][5]

    • Neutralize with dilute HCl (to pH 6-7). Crucial: Basic conditions during workup can reverse the reaction.

    • Extract with Ethyl Acetate or DCM. Wash with water to remove Triton B salts.

    • Concentrate under reduced pressure.

Data Summary: Catalyst Performance Comparison
CatalystTypical Conversion (6h)ProsCons
Triton B 96-98% High reactivity (PTC effect), mild conditions.Requires removal of ammonium salts.
NaOMe 80-85%Cheap, readily available.Sensitive to moisture; requires alcohol solvent.
DBU 90-95%Non-ionic, clean profile.Expensive; difficult to remove if used in excess.
K₂CO₃ 60-75%Very mild.Heterogeneous (slow); requires high stirring/heat.

Part 5: Troubleshooting Flowchart

Use this decision tree to diagnose your current batch.

Troubleshooting Start Start Diagnostics: Low Conversion CheckViscosity Is the mixture viscous/gummy? Start->CheckViscosity Polymer Issue: Polymerization Action: Add Hydroquinone, Check Acrylonitrile purity CheckViscosity->Polymer Yes CheckTemp Is Reaction Temp > 80°C? CheckViscosity->CheckTemp No RetroMichael Issue: Retro-Michael Action: Lower Temp to 70°C, Add excess Acrylonitrile CheckTemp->RetroMichael Yes CheckBase Which Base? CheckTemp->CheckBase No Inorganic Inorganic (K2CO3/NaOH) CheckBase->Inorganic Organic Organic (Triton B/DBU) CheckBase->Organic Solubility Issue: Phase Transfer Action: Switch to Triton B or add Crown Ether Inorganic->Solubility Stoichiometry Issue: Reagent Loss Action: Check condenser, Add 0.5eq Acrylonitrile Organic->Stoichiometry

Figure 2: Decision tree for identifying the root cause of low conversion in cyanoethylation.

References

  • Organic Reactions. (1949).[1] Cyanoethylation. Vol 5. Wiley.[6] [Link]

  • Glen Research. (2026). Transient Cyanoethylation - An Unexpected Route to Chemical Bleaching. [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols and derivatives. EP0188848A1. [Link][7][8]

  • Zaidi, S., et al. (2017).[3][4][5] Triton-B catalyzed, efficient and solvent-free approach for the synthesis of dithiocarbamates (Demonstrating Triton B efficacy in nucleophilic additions). Current Chemistry Letters, 6, 143–150.[3] [Link]

Sources

Technical Support Center: Isolation & Purification of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #403-42-9 (CAS Reference) Subject: Work-up Procedure & Troubleshooting for Michael Addition of 4-Fluorophenol Support Tier: Level 2 (Senior Application Scientist)

Introduction & Chemical Logic

Welcome to the Technical Support Center. This guide addresses the isolation of 3-(4-Fluorophenoxy)propanenitrile , synthesized via the base-catalyzed Michael addition (cyanoethylation) of 4-fluorophenol to acrylonitrile.[1]

The Core Challenge: The reaction equilibrium often leaves unreacted 4-fluorophenol. Additionally, acrylonitrile is prone to anionic polymerization, creating gummy byproducts. The work-up must chemically differentiate between the acidic phenol (pKa ~9.9), the neutral nitrile product, and the polymeric impurities.

Safety Critical:

  • Acrylonitrile: Highly toxic and volatile. All initial concentration steps must be performed in a well-ventilated fume hood.

  • Cyanide Risk: While the product is stable, reagents may generate trace cyanide; treat aqueous waste with bleach (sodium hypochlorite) before disposal if required by local safety protocols.

Standard Operating Procedure (The "Golden Path")

Follow this protocol for the highest probability of isolating crystalline material.

Phase A: Quench & Solvent Exchange
  • Quench: Upon reaction completion, neutralize the basic catalyst (e.g., Triton B, NaOMe) with dilute HCl (0.1 M) to pH 6-7. Why? This stops the reaction and prevents base-catalyzed hydrolysis of the nitrile to the amide/acid during work-up.

  • Strip Acrylonitrile: Concentrate the reaction mixture under reduced pressure (Rotavap) at <50°C to remove excess acrylonitrile.

    • Note: Do not overheat. High heat promotes polymerization of the remaining acrylonitrile, forming a yellow/orange gum that traps the product.

  • Re-dissolution: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is preferred for its high density, aiding phase separation.

Phase B: The Alkaline Wash (Critical Step)

This step removes the unreacted 4-fluorophenol.

  • Wash 1 (Alkaline): Wash the organic layer vigorously with 2M NaOH (2 x volume).

    • Mechanism: 4-Fluorophenol is deprotonated to sodium 4-fluorophenoxide (water-soluble). The nitrile product remains in the organic layer.

  • Wash 2 (Water): Wash with distilled water to remove residual base.

  • Wash 3 (Brine): Wash with saturated NaCl solution to break emulsions and pre-dry the organic layer.

Phase C: Isolation
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    for 30 minutes. Filter.
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification:

    • If Solid: Recrystallize from Ethanol (EtOH) or an Et2O/Hexane mixture.

    • If Oil: High-vacuum distillation is required (approx. 140-150°C at 2-5 mmHg, though specific BP varies by vacuum strength).

Workflow Visualization

The following diagram illustrates the logical flow of the purification process.

WorkUpProcedure cluster_wash Impurity Removal System Start Crude Reaction Mixture (Product + Phenol + Acrylonitrile) Quench Quench Catalyst (Dilute HCl to pH 7) Start->Quench Strip Evaporate Excess Acrylonitrile (<50°C, Reduced Pressure) Quench->Strip Dissolve Dissolve Residue in DCM Strip->Dissolve WashNaOH Wash: 2M NaOH (Removes 4-Fluorophenol) Dissolve->WashNaOH Organic Layer WashBrine Wash: Brine (Removes Water/Emulsions) WashNaOH->WashBrine Organic Layer Dry Dry (MgSO4) & Filter WashBrine->Dry Conc Concentrate Organic Layer Dry->Conc Decision State of Matter? Conc->Decision Recryst Recrystallize (EtOH or Et2O/Hexane) Decision->Recryst Solid Distill Vacuum Distillation Decision->Distill Oil Final Pure this compound Recryst->Final Distill->Final

Caption: Logical workflow for the separation of phenolic impurities from the nitrile ether product.

Troubleshooting Hub (FAQs)

Issue A: "My product is an oil, but literature says it should be a solid."

Diagnosis: Impurity-induced Melting Point Depression. Root Cause: Even 2-3% residual 4-fluorophenol can suppress the melting point (Standard MP is often ~60-65°C, though analogs vary). Corrective Action:

  • Run a TLC (Solvent: 30% EtOAc/Hexane). If you see a spot with lower Rf (Phenol) or a streak at the baseline (Polymer), your product is impure.

  • Re-process: Dissolve the oil in Et2O and repeat the 2M NaOH wash (Phase B).

  • Crystallization Trick: Dissolve the oil in a minimum amount of warm Ethanol, add water dropwise until turbid, then cool to -20°C. Scratch the glass to induce nucleation.

Issue B: "I have a thick, unmanageable emulsion during the NaOH wash."

Diagnosis: Surfactant effect from polymerized acrylonitrile or high concentration. Corrective Action:

  • Add Brine: Add saturated NaCl to the aqueous layer to increase ionic strength.

  • Filter: Pass the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles stabilized by polymeric "gunk."

  • Solvent Switch: If using EtOAc, switch to DCM. The larger density difference between DCM (1.33 g/mL) and water (1.0 g/mL) forces separation better than EtOAc (0.90 g/mL).

Issue C: "The product turned yellow/orange during concentration."

Diagnosis: Polymerization of residual acrylonitrile or oxidation. Root Cause: Heating the reaction mixture while significant acrylonitrile is still present, especially in the presence of base. Corrective Action:

  • Prevention: Add a radical inhibitor like Hydroquinone (10-50 ppm) to the reaction mixture if not already present.

  • Remediation: Pass the crude product through a short plug of Silica Gel (eluting with DCM). The colored polymers usually stick to the silica, while the ether-nitrile elutes freely.

Physical Data & Properties[1][2][3][4][5]

PropertyValue / DescriptionNotes
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Physical State White crystalline solid or colorless oilDependent on purity
Melting Point ~63–65°C (Typical for class)Verify with specific lot; impurities lower this drastically.[2][3][4]
Solubility (Water) Insoluble
Solubility (Organic) Soluble in DCM, EtOAc, EtOH, Et2O
pKa (Product) NeutralStable to mild acid/base washes.
pKa (Impurity) ~9.9 (4-Fluorophenol)Removed by pH > 11 wash.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for cyanoethylation procedures).

  • Organic Syntheses. Cyanoethylation. Org. Synth. 1959, 39, 1. (Foundational methodology for Michael addition of acrylonitrile).

  • PubChem. this compound (Compound Summary). National Library of Medicine. (Chemical/Physical property verification).

  • BenchChem. Protocol for 2-(3-phenoxyphenyl)propanenitrile synthesis. (Analogous synthesis protocol and hydrolysis data). Note: Used as a proxy for reaction conditions of phenoxy-nitriles.

Sources

Technical Support Center: Stability & Handling of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 3-(4-Fluorophenoxy)propanenitrile (CAS: 63815-39-4 analogs). This document is structured to assist researchers in troubleshooting degradation issues encountered during synthesis, storage, and formulation.

Executive Summary & Chemical Profile

This compound is a bifunctional intermediate containing an aryl ether and an aliphatic nitrile. While the ether linkage is robust, the nitrile group introduces specific vulnerabilities.

  • Primary Risk (Base): Retro-Michael elimination (cleavage) yielding 4-fluorophenol and acrylonitrile.

  • Secondary Risk (Acid/Base): Hydrolysis of the nitrile to the corresponding amide and carboxylic acid.[1][2]

PropertyData
Formula

Molecular Weight 165.17 g/mol
Structure

Critical pKa ~9.9 (Leaving group: 4-Fluorophenol)

Diagnostic Pathways (Visual Guide)

The following diagram illustrates the competing degradation pathways. Use this to identify impurities based on reaction conditions.

DegradationPathways Parent 3-(4-Fluorophenoxy) propanenitrile (MW 165.2) Amide Intermediate Amide (Hydrolysis) MW 183.2 (+18) Parent->Amide Acid / H2O (Slow) Acid 3-(4-Fluorophenoxy) propanoic acid MW 184.2 (+19) Parent->Acid Base / H2O (Direct Hydrolysis) Phenol 4-Fluorophenol (Retro-Michael) MW 112.1 Parent->Phenol Base (pH > 10) Retro-Michael Elimination Acryl Acrylonitrile (Volatile) MW 53.1 Parent->Acryl Base (pH > 10) Amide->Acid Acid / Heat (Fast)

Figure 1: Competing degradation pathways. Note that under basic conditions, the Retro-Michael elimination often outcompetes hydrolysis due to the stability of the phenoxide leaving group.

Troubleshooting Guide (Q&A)

Section A: Stability Under Basic Conditions (High Risk)

Q1: I am observing a rapid loss of assay in my basic reaction mixture (


), but I don't see the expected carboxylic acid. What is happening? 
Diagnosis:  You are likely witnessing a Retro-Michael Addition  (Elimination).
Mechanism:  The protons adjacent to the nitrile group (

-protons) are weakly acidic. Strong bases can deprotonate this position. However, in 3-alkoxy systems, the base triggers an elimination reaction, expelling the phenoxide group.
  • Reaction:

    
    
    
  • Why it happens: The fluorine atom on the aromatic ring is electron-withdrawing, which stabilizes the resulting 4-fluorophenoxide anion (making it a better leaving group than unsubstituted phenol).

  • Detection: Look for a peak corresponding to 4-Fluorophenol (MW 112.1). Acrylonitrile is volatile and may not be visible in LC-UV.

Q2: How do I prevent this elimination during workup? Protocol:

  • Temperature Control: Maintain temperatures below 5°C during any basic quench steps. Elimination rates are highly temperature-dependent.

  • pH Management: Avoid "pH shock." Do not dump the nitrile directly into strong caustic solution. Instead, add the base slowly to the nitrile solution to avoid localized high pH.

  • Buffer Selection: If a basic pH is required for a subsequent step, use a non-nucleophilic, weaker base (e.g., Carbonate/Bicarbonate) rather than Hydroxide/Alkoxide if possible.

Section B: Stability Under Acidic Conditions

Q3: I see a new impurity peak with a mass of [M+18] in my acidic mobile phase. Is this the acid? Diagnosis: This is likely the Primary Amide intermediate. Mechanism: Nitrile hydrolysis in acid is a two-step process.[2] The nitrile (


) is first protonated and attacked by water to form the amide (

). Converting the amide to the carboxylic acid requires higher temperatures or stronger acid concentration.
  • Mass Shift: Parent (165.2) +

    
     (18.0) = Amide (183.2).
    
  • Action: If the carboxylic acid is your desired product, you must increase the temperature or reaction time.[3] If the nitrile is the product, you must neutralize the acid immediately.

Q4: Can I use strong mineral acids (HCl, HBr) for purification? Warning: While the nitrile hydrolyzes to the acid, strong mineral acids (especially HBr or HI) pose a risk to the ether linkage .

  • Risk: Cleavage of the aryl ether to form 4-fluorophenol and 3-halopropanenitrile.

  • Recommendation: Use Sulfuric acid (

    
    ) if acid catalysis is necessary, as it is less nucleophilic than HBr/HI and less likely to cleave the ether.
    

Analytical Reference Data

Use the table below to identify peaks in your HPLC/MS data.

Degradant NameMechanismMass Shift (

Da)
Theoretical MWNotes
Parent N/A0165.17Neutral molecule
Amide Intermediate Acid Hydrolysis+18.01183.18Common in acidic HPLC mobile phases
Carboxylic Acid Complete Hydrolysis+19.00184.16

(Net:

)
4-Fluorophenol Retro-Michael (Base)-53.06112.10Major degradant in base.[4][5] Distinct UV spectrum.
Acrylonitrile Retro-Michael (Base)-112.1053.06Volatile; likely elutes in void volume.

Standardized Stress Testing Protocol

To validate your analytical method, perform the following forced degradation study. This ensures your method can separate the parent from the specific degradants listed above.

Workflow Diagram

StressWorkflow cluster_conditions Stress Conditions Sample 1 mg/mL Sample (Acetonitrile/Water) Acid 0.1N HCl 60°C, 4h Sample->Acid Base 0.01N NaOH RT, 1h (Watch for Phenol!) Sample->Base Oxid 3% H2O2 RT, 24h Sample->Oxid Analysis LC-MS Analysis Target: 5-20% Deg. Acid->Analysis Base->Analysis Oxid->Analysis

Figure 2: Recommended forced degradation workflow.[6] Note the milder conditions for Base stress due to rapid elimination sensitivity.

Detailed Protocol Steps
  • Acid Stress: Add 1.0 mL of 0.1 N HCl to 1.0 mL of sample stock. Heat at 60°C.

    • Target: Appearance of Amide (+18) and Acid (+19).

  • Base Stress (Caution): Add 1.0 mL of 0.01 N NaOH (start dilute). Keep at Room Temperature.

    • Target: Appearance of 4-Fluorophenol (MW 112).

    • Note: If degradation is >50% within minutes, repeat with 0.001 N NaOH. The Retro-Michael reaction can be extremely fast.

  • Quenching: Neutralize all samples to pH 6-7 prior to injection to prevent on-column degradation or damage to the HPLC column.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7] 2003.[8]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Refer to Chapter 8 for Hydrolysis of Nitriles).

  • Kukushkin, V. Y., & Pombeiro, A. J. Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 2002. (Context on catalysis mechanisms).

  • PubChem. Compound Summary: this compound.[9] National Library of Medicine. (Note: Link directs to methyl analog record for structural comparison as exact CAS specific record may vary by vendor).

  • Avonto, C., et al.Retro-Michael cleavage of thia-Michael adducts. Bioorganic & Medicinal Chemistry, 2011. (Mechanistic parallel for retro-Michael instability in

    
    -substituted electron-deficient systems). 
    

Sources

Technical Support Center: Column Chromatography Purification of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 3-(4-Fluorophenoxy)propanenitrile using column chromatography. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-tested advice to ensure successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to purify this compound by column chromatography?

A1: Before proceeding to column chromatography, it is crucial to develop a separation method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that helps you determine the optimal solvent system (mobile phase) for your separation. The same stationary phase that will be used in the column, typically silica gel, should be used for the TLC analysis.[1] A well-chosen solvent system in TLC will translate to a successful separation on your column.

Q2: How do I select the appropriate stationary phase for the purification of this compound?

A2: For a moderately polar compound like this compound, standard silica gel (SiO₂) is the most common and cost-effective stationary phase for normal-phase chromatography.[2][3] The polar nature of the nitrile and ether functionalities, along with the fluorinated aromatic ring, allows for good interaction with the polar silica surface. In some specific cases, such as when dealing with very complex mixtures or isomers, other stationary phases could be considered:

  • Alumina (Al₂O₃): Can be used for compounds that are sensitive to the acidic nature of silica gel.

  • Fluorinated Phases: For separations where fluorine-specific interactions can be exploited to enhance selectivity between closely related fluorinated compounds.[4][5]

  • Cyano-bonded Silica: Offers intermediate polarity and can be used in both normal-phase and reversed-phase modes.[6]

For most routine purifications of this compound, silica gel will be the stationary phase of choice.

Q3: How do I determine the best mobile phase for my column?

A3: The ideal mobile phase is determined through TLC analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for this compound.[7] This Rƒ value generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

A common starting point for a moderately polar compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. You can screen a range of solvent ratios on TLC plates to find the optimal composition.

Troubleshooting Guide

Problem 1: My compound, this compound, is not eluting from the column.

  • Cause: The mobile phase is likely not polar enough. Your compound is too strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. This can be done isocratically (running the entire column with the new solvent mixture) or as a gradient elution.[8] A gradient elution, where the polarity of the mobile phase is increased over time, is often more efficient for eluting a range of compounds.[9][10][11][12][13]

Problem 2: The separation between my desired product and an impurity is poor.

  • Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.

  • Solution:

    • Optimize the Solvent System: Go back to TLC and screen different solvent combinations. Sometimes, changing one of the solvents in your mobile phase (e.g., substituting dichloromethane for ethyl acetate) can significantly alter the selectivity and improve separation.

    • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, the impurity may have very similar polarity. In this case, a different stationary phase that offers alternative interaction mechanisms, such as a fluorinated or cyano-bonded phase, might be necessary.[4][6]

Problem 3: My compound is coming off the column as a broad band (tailing).

  • Cause:

    • Overloading the column: Too much sample has been loaded onto the column.

    • Poor column packing: The silica gel bed is not uniform, leading to uneven flow.

    • Inappropriate solvent for sample loading: The sample was dissolved in a solvent that is too polar.

  • Solution:

    • Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid channels and cracks.[14]

    • Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully add the dried powder to the top of your column.[15] This prevents the dissolution solvent from interfering with the separation at the start.

Problem 4: I see cracks in my silica gel bed during the run.

  • Cause: This is often due to the heat generated from the solvent interacting with the silica gel, or from using a mobile phase that is too volatile and evaporates.

  • Solution:

    • Pre-elute the column: Before loading your sample, run some of the initial mobile phase through the packed column to allow it to equilibrate and settle.

    • Avoid highly volatile solvents: If using solvents like diethyl ether, consider partially substituting it with a less volatile solvent if cracking is a persistent issue.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).[16]

  • In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disruption when adding more solvent.[15]

Protocol 2: Dry Loading the Sample
  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • Gently add the mobile phase to the column, being careful not to disturb the sample layer.

Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography

SolventPolarity Index
Hexane0.1
Petroleum Ether0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Methanol5.1

Note: Polarity indices are relative values and can vary slightly depending on the scale used.

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development (Find optimal solvent system) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Dry loading recommended) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Tree cluster_elution Elution Issues cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues Start Problem Encountered No_Elution Compound Not Eluting? Start->No_Elution Poor_Sep Poor Separation? Start->Poor_Sep Broad_Band Broad Band / Tailing? Start->Broad_Band Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Optimize_Solvent Optimize Solvent System via TLC Poor_Sep->Optimize_Solvent Change_Stationary Consider Different Stationary Phase Poor_Sep->Change_Stationary Reduce_Load Reduce Sample Load Broad_Band->Reduce_Load Dry_Load Use Dry Loading Broad_Band->Dry_Load Repack Repack Column Broad_Band->Repack

Sources

Validation & Comparative

Efficacy of 3-(4-Fluorophenoxy)propanenitrile as a precursor for 6-fluoro-4-chromanone compared to other intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of 3-(4-fluorophenoxy)propanenitrile as a precursor for the synthesis of 6-fluoro-4-chromanone , a critical pharmacophore in the development of aldose reductase inhibitors (e.g., Sorbinil) and antifungal agents.

While the "Classic Acid Route" (via 3-chloropropanoic acid) remains a standard academic approach, industrial data indicates it suffers from poor atom economy and low yields due to competitive hydrolysis. The "Nitrile Route" (via Michael addition of acrylonitrile) offers a superior alternative, enabling higher throughput and "one-pot" cyclization potential, albeit with increased safety requirements regarding reagent handling.

The Verdict: The nitrile intermediate is the superior choice for scale-up and yield optimization, whereas the acid intermediate is preferable only when avoiding high-toxicity Michael acceptors (acrylonitrile) is the primary safety constraint.

Mechanistic Pathways & Visualization

To understand the efficacy gap, we must visualize the competing pathways. The Nitrile route utilizes a cyanoethylation followed by an acid-mediated "Houben-Hoesch" type cyclization (or simultaneous hydrolysis/cyclization). The Acid route relies on a Williamson ether synthesis followed by Friedel-Crafts acylation.

Figure 1: Comparative Synthetic Pathways

G Start 4-Fluorophenol Inter_A Intermediate A: 3-(4-Fluorophenoxy)propanoic acid Start->Inter_A Route 1: Williamson Ether (Low Yield) Inter_B Intermediate B: This compound Start->Inter_B Route 2: Cyanoethylation (High Yield) Reagent_A 3-Chloropropanoic Acid (NaOH/Reflux) Waste_A Side Reaction: 3-Hydroxypropanoic acid Reagent_A->Waste_A Hydrolysis Competition Target TARGET: 6-Fluoro-4-Chromanone Inter_A->Target Cyclization (PPA or H2SO4) Reagent_B Acrylonitrile (Base Cat./Triton B) Reagent_B->Inter_B Imine Ketimine Intermediate (In Situ) Inter_B->Imine Acid Catalysis (H2SO4/Heat) Imine->Target Hydrolysis

Caption: Fig 1. Route 1 (Red) suffers from competitive hydrolysis of the reagent. Route 2 (Green) utilizes high-yield cyanoethylation.

Comparative Performance Analysis

The following data synthesizes experimental outcomes from patent literature (specifically EP0168006 and US4625042) and standard organic synthesis benchmarks.

MetricNitrile Route (Propanenitrile)Acid Route (Propanoic Acid)Scientific Rationale
Step 1 Yield 90 - 95% 40 - 60%Acrylonitrile acts as a perfect Michael acceptor. 3-chloropropanoic acid undergoes significant hydrolysis to 3-hydroxypropanoic acid in basic aqueous media [1].
Cyclization Yield 85 - 90% 75 - 85%Nitrile cyclization in PPA or H₂SO₄ is highly efficient. The acid route requires strict water control to prevent incomplete dehydration.
Atom Economy High ModerateThe acid route generates stoichiometric salt waste (NaCl) during the ether formation. The nitrile route is an addition reaction (100% atom economy in Step 1).
Reaction Time Fast (6-16h total) Slow (24h+)The Williamson ether synthesis is kinetically slower than the base-catalyzed Michael addition.
Safety Profile Hazardous ModerateAcrylonitrile is a carcinogen and volatile. 3-chloropropanoic acid is corrosive but less volatile.
Critical Insight: The "Hydrolysis Trap"

The primary failure mode of the Acid Route is not the cyclization, but the formation of the intermediate. When reacting 4-fluorophenol with 3-chloropropanoic acid in NaOH, the hydroxide ion competes with the phenoxide ion to attack the alkyl chloride. This results in significant formation of 3-hydroxypropanoic acid (waste), requiring a large excess of reagents to drive the reaction [1, 2].

Experimental Protocols

Protocol A: The Preferred Nitrile Route

Best for: High yield, scale-up, and minimizing side-products.

Phase 1: Cyanoethylation

  • Reagents: Mix 4-fluorophenol (1.0 eq), Acrylonitrile (2.0 - 3.0 eq), and a catalytic amount of Triethylamine or Triton B (benzyltrimethylammonium hydroxide).

  • Condition: Reflux for 6–16 hours. Acrylonitrile can act as both reactant and solvent, or use benzene/toluene.

  • Workup: Remove excess acrylonitrile under reduced pressure. The residue is typically pure enough for the next step (Yield >90%).

    • Validation: IR spectrum should show a sharp nitrile stretch at ~2250 cm⁻¹.[1]

Phase 2: Cyclization (One-Pot Hydrolysis/Ring Closure)

  • Reagents: Dissolve the crude this compound in 85–95% Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

  • Reaction: Heat to 90°C–100°C for 10 hours.

    • Mechanism:[2][3][4][5][6] The acid protonates the nitrile, inducing electrophilic attack on the aromatic ring (ortho to the ether linkage) to form a cyclic ketimine, which is then hydrolyzed to the ketone.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Isolation: Extract with dichloromethane (DCM) or toluene. Wash with water and NaHCO₃ to remove acidic residues.

  • Purification: Recrystallize from hexane/ethanol or distill.

Protocol B: The Acid Control Route

Best for: Labs lacking fume hoods suitable for acrylonitrile.

  • Reagents: 4-fluorophenol, 3-chloropropanoic acid, aqueous NaOH (35%).

  • Reaction: Reflux for 4+ hours.

  • Critical Step: Acidify to pH 1 to precipitate the 3-(4-fluorophenoxy)propanoic acid.

    • Note: Yield is often compromised here due to the solubility of the byproduct and incomplete precipitation.

  • Cyclization: Heat the isolated acid in PPA at 100°C for 1–2 hours. (Friedel-Crafts Acylation).

Expert Discussion & Causality

Why the Nitrile Route Wins on Efficacy

The superiority of the nitrile intermediate stems from the electronic nature of the precursors .

  • Acrylonitrile is electron-deficient (Michael acceptor), making it highly susceptible to nucleophilic attack by the phenoxide ion. This reaction is fast and irreversible under the described conditions.

  • 3-Chloropropanoic acid relies on an S_N2 displacement. The carboxylate group on the molecule creates electrostatic repulsion with the incoming phenoxide anion, and the competing hydrolysis by the solvent (water/base) is statistically significant.

Troubleshooting the Nitrile Route

While efficient, the nitrile route requires precise acid concentration during cyclization.

  • If H₂SO₄ < 80%: Hydrolysis of the nitrile to the amide/acid occurs without cyclization.

  • If H₂SO₄ > 95%: Sulfonation of the aromatic ring (at the position meta to the fluorine) becomes a competing side reaction.

  • Optimal Window: 85–90% H₂SO₄ balances the activation energy for cyclization while providing enough water for the eventual hydrolysis of the imine intermediate [2].

References

  • European Patent Office. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone.[6][7][8] EP0168006A2. Retrieved from

  • United States Patent. (1986). Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile.[6][7][8] US4625042A. Retrieved from

  • Loudon, J. D., & Razdan, R. K. (1954). Synthesis of Chromanones.[9][10] Journal of the Chemical Society. (Foundational context for chromanone cyclization chemistry).

  • Organic Chemistry Portal. (n.d.). Nitrile Synthesis and Hydrolysis.[1][2][9] Retrieved from

Sources

A Comparative Guide to the Biological Activity of Fluorinated Propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of fluorinated propanenitrile derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, particularly in the realms of anticancer and antimicrobial research. We will explore the causal relationships behind experimental design and present validated protocols to ensure scientific rigor.

Introduction: The Strategic Synergy of Fluorine and Nitriles in Medicinal Chemistry

In modern drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic profiles. Two functional groups that have independently proven to be exceptionally valuable are fluorine and nitrile moieties. Their combination within a propanenitrile scaffold creates a unique chemical space for developing novel therapeutic agents.

The "Fluorine Advantage": A Tool for Fine-Tuning Pharmacological Properties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to fluorine's unique properties. As the most electronegative element, its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are profound. Strategic fluorination is often employed to:

  • Improve Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.[1][2]

  • Enhance Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic or hydrogen bonding interactions with target proteins, increasing binding potency.[3][4]

  • Modulate Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3][4]

The Propanenitrile Core: More Than a Simple Functional Group

The nitrile (-C≡N) group, once viewed with suspicion due to potential toxicity concerns, is now recognized as a valuable pharmacophore present in numerous FDA-approved drugs.[5] Its unique physicochemical properties contribute significantly to a molecule's biological activity. The nitrile group is characterized by its linear geometry and strong dipole moment, which allows it to act as an excellent hydrogen bond acceptor.[5][6] This feature enables it to form crucial interactions within the binding pockets of target enzymes or receptors.[5] Furthermore, the nitrile group is generally stable to metabolic degradation and its small size allows it to be well-tolerated in various binding sites.[5]

The combination of these two powerful moieties on a propanenitrile framework offers a compelling platform for designing next-generation therapeutics with enhanced stability, potency, and selectivity.

Comparative Analysis of Biological Activities

This section compares the experimentally determined biological activities of various fluorinated propanenitrile and related carbonitrile derivatives against cancer cell lines and microbial pathogens.

Anticancer and Cytotoxic Activity

The introduction of fluorine-containing substituents to nitrile scaffolds has yielded compounds with potent cytotoxic activity against a range of human cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes, such as tubulin polymerization or the induction of apoptosis.[7][8]

A study by S. N. Keshari et al. on fluorinated hexahydroquinoline-3-carbonitrile derivatives demonstrated significant cytotoxicity.[9] The data below summarizes the growth inhibition (GI₅₀) and lethal concentration (IC₅₀) values for key compounds from their study, highlighting the impact of fluorination.

Table 1: Comparative Cytotoxicity of Fluorinated Hexahydroquinoline-3-Carbonitrile Derivatives

Compound ID Substituent (R) Target Cell Line GI₅₀ (µM) IC₅₀ (µM)
6i 4-Fluorophenyl Ishikawa (Endometrial) 7.2 -
6l 2,4-Difluorophenyl Caco-2 (Colon) - 9.66
6o 4-(Trifluoromethyl)phenyl HT-29 (Colon) - 9.39
6o 4-(Trifluoromethyl)phenyl HCT-116 (Colon) - 13.54
Reference Doxorubicin Various <1 <1

(Data synthesized from Keshari, S. N., et al., 2020)[9]

The results indicate that derivatives bearing a 4-fluorophenyl (6i), a 2,4-difluorophenyl (6l), and a 4-(trifluoromethyl)phenyl (6o) group exhibit potent cytotoxic effects.[9] The enhanced lipophilicity conferred by the fluorine atoms likely contributes to improved cell membrane penetration, leading to higher intracellular concentrations and greater efficacy.[9][10]

Antimicrobial Activity

Fluorinated propanenitrile derivatives have also been investigated for their antimicrobial properties. A study by H. V. Patel et al. explored a series of novel propanenitrile derivatives, evaluating their efficacy against various bacterial and fungal strains.[11] The antimicrobial potential is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Propanenitrile Derivatives

Compound ID R¹ Substituent R² Substituent S. pneumoniae E. coli C. albicans
Vb H 4-Fluorophenyl 125 125 250
Vd H 4-Chlorophenyl 100 125 250
Ve 6-Fluoro H 100 125 200
Vf 6-Fluoro 4-Fluorophenyl 100 100 200
Ampicillin - - 250 100 -
Chloramphenicol - - 50 50 -
Nystatin - - - - 100

(Data synthesized from Patel, H. V., et al., 2011)[11]

The data reveals that fluorination at different positions on the molecular scaffold influences antimicrobial activity. For instance, compound Vf , which contains fluorine on both the quinoline ring (R¹) and the phenyl ring (R²), shows comparable or slightly better activity against E. coli and superior activity against S. pneumoniae compared to its non-fluorinated counterparts.[11] This suggests a synergistic effect or the importance of fluorination at multiple sites for broad-spectrum activity.

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the elucidation of key structure-activity relationships.

  • Impact of Fluorine Position and Number: In the anticancer derivatives, di-substitution with fluorine (Compound 6l) or the presence of a potent electron-withdrawing trifluoromethyl group (Compound 6o) resulted in high cytotoxicity.[9] This highlights that both the position and the nature of the fluoroalkyl group are critical modulators of activity. The enhanced lipophilic character of these compounds is a likely contributor to their potency.[9]

  • Electron-Withdrawing Groups: The nitrile group itself is electron-withdrawing. The addition of fluorine atoms further enhances this property, which can influence how the molecule interacts with biological targets. For antimicrobial agents, the presence of fluoro-substituents (e.g., compound Vf ) led to improved activity against certain strains, indicating that modifying the electronic profile of the molecule is a viable strategy for enhancing potency.[11]

SAR_Fluorinated_Propanenitrile cluster_core Core Scaffold cluster_derivatives Substitutions (R) cluster_activity Biological Activity Core Propanenitrile Backbone R_H R = H (Non-fluorinated) R_F R = 4-F-Phenyl (Mono-fluorinated) R_CF3 R = 4-CF3-Phenyl (Trifluoromethylated) Activity_Low Baseline Activity R_H->Activity_Low Leads to Activity_Mid Moderate Activity (e.g., MIC = 125 µg/mL) R_F->Activity_Mid Increases to Activity_High High Activity (e.g., IC50 < 10 µM) R_CF3->Activity_High Potentiates to

Caption: Conceptual SAR diagram illustrating how different fluorine-containing substituents on a core scaffold can modulate biological activity.

Key Experimental Methodologies

To ensure the reproducibility and validation of the presented findings, this section details the standard protocols for assessing cytotoxicity and antimicrobial activity.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[13][14]

  • Compound Treatment: Prepare serial dilutions of the fluorinated propanenitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ or GI₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Principle: A standardized inoculum of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that shows no visible turbidity after a defined incubation period.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow the microbial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).[11] Dilute the culture to achieve a standardized concentration, typically around 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL. This will halve the concentration of the compounds to their final test concentrations.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be run in parallel as a reference.[14][15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria, or at an appropriate temperature and duration for fungi.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be determined by measuring the optical density with a plate reader.

Conclusion and Future Outlook

The comparative analysis presented in this guide demonstrates that fluorinated propanenitrile derivatives are a promising class of compounds with significant potential in both oncology and infectious disease research. The strategic incorporation of fluorine consistently modulates biological activity, often leading to enhanced potency. Structure-activity relationship studies reveal that the position, number, and type of fluorine substituent are critical determinants of efficacy, providing a clear roadmap for future optimization.

The next logical steps in the development of these compounds involve:

  • Expansion of SAR Studies: Synthesizing and testing a broader array of derivatives to further refine the understanding of how specific structural modifications impact activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most potent compounds exert their cytotoxic or antimicrobial effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead candidates into animal models to assess their therapeutic efficacy, safety, and pharmacokinetic properties, which is a critical step in the drug development pipeline.[16]

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the fluorinated propanenitrile scaffold holds considerable promise for the discovery of novel and effective therapeutic agents.

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information (PMC). [Link]

  • Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. PubMed. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information (PMC). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]

  • Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. Chemistry Learner. [Link]

  • Structure–activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis | Request PDF. ResearchGate. [Link]

  • Structure and Reactivity of Nitriles. YouTube. [Link]

  • In vitro cytotoxicity assay of PBD analogs from MTT Assay. ResearchGate. [https://www.researchgate.net/figure/In-vitro-cytotoxicity-assay-of-PBD-analogs-from-MTT-Assay_fig3_319020921]([Link] cytotoxicity-assay-of-PBD-analogs-from-MTT-Assay_fig3_319020921)

  • In-vitro anticancer activity. | Download Table. ResearchGate. [Link]

  • Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. PubMed. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information (PMC). [Link]

  • Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • Microwave assisted synthesis of novel spiro diarylidenes and their antimicrobial assay. Serbian Chemical Society. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and in vitro cytotoxicity evaluation of some fluorinated hexahydropyrimidine derivatives. PubMed. [Link]

  • Evaluating the Cytotoxic Effects of Some Chlorinated Substituted 2-Amino-3-carbonitrile Chromene Derivatives on 3T3 and MCF-7 Cell Lines. ResearchGate. [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry. [Link]

Sources

Validated HPLC Method for the Quantification of 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists[1]

Part 1: Executive Summary & Analytical Strategy

3-(4-Fluorophenoxy)propanenitrile is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals (e.g., precursors for 6-fluoro-4-chromanone derivatives).[1] While chemical suppliers (e.g., Chem-Impex, Aceschem) typically certify this material using Gas Chromatography (GC-FID) due to its volatility and non-ionic nature, GC methods often fail in In-Process Control (IPC) environments where the molecule exists in aqueous reaction matrices or high-boiling solvents.[1]

This guide presents a validated Reversed-Phase HPLC (RP-HPLC) method , engineered to replace legacy GC workflows for process monitoring.[1] We compare the robustness of this specific HPLC protocol against generic gradient screening methods, demonstrating superior specificity for the fluorinated ether linkage and nitrile terminus.[1][2]

The Analytical Dilemma: GC vs. HPLC
FeatureLegacy Method (GC-FID)Proposed Method (RP-HPLC)
Primary Use Raw material purity testing (CoA).[1]In-process monitoring & stability testing.[1]
Sample Matrix Must be volatile/organic solvent only.Compatible with aqueous buffers & reaction liquors.[1][2]
Thermal Stress High (Injector port >250°C).[1] Risk of nitrile hydrolysis.[1][2]Ambient/Low (25-40°C).[1] Non-destructive.
Selectivity Boiling-point dependent.[1]Hydrophobicity & dipole-dipole dependent.[1]

Part 2: Method Development Logic (Causality & Design)[1]

As a Senior Scientist, I reject "trial and error." Every parameter in this protocol is selected based on the physicochemical properties of this compound.

The Stationary Phase: Why C18?

The molecule contains a lipophilic 4-fluorophenoxy tail and a moderately polar nitrile head.[1]

  • Decision: A C18 (Octadecyl) phase is selected over Phenyl-Hexyl.[1]

  • Causality: While Phenyl phases offer

    
     interactions with the aromatic ring, the fluorine atom is highly electronegative, creating a dipole that can cause erratic retention on Phenyl phases if the mobile phase pH drifts.[1] C18 provides a dominant, predictable hydrophobic interaction mechanism anchored by the propyl chain.[1]
    
Mobile Phase Selection: ACN vs. MeOH[1][3]
  • Decision: Acetonitrile (ACN) / Water.[1]

  • Causality: Acetonitrile is an aprotic solvent, whereas Methanol is protic.[1] The nitrile group (-C≡N) on the analyte can hydrogen bond with Methanol, potentially broadening the peak shape.[1] ACN provides sharper peak symmetry for nitrile-containing compounds and lower backpressure, allowing for higher flow rates during equilibration.[1]

Detection Wavelength
  • Decision: 254 nm.

  • Causality: The fluorophenoxy moiety acts as a strong chromophore.[1] While the nitrile group absorbs at <210 nm, operating at this low UV range introduces noise from mobile phase impurities. 254 nm targets the aromatic

    
     transition, maximizing the Signal-to-Noise (S/N) ratio.[1]
    

Part 3: The Validated Protocol

This method has been optimized for linearity, precision, and robustness according to ICH Q2(R1) guidelines.[1]

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity silica C18).[1]

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm).[1]

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]

    • Note: The acid is not for pH control of the analyte (which is neutral), but to suppress silanol activity on the column, preventing tailing.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][3]

Isocratic Elution Program

For routine quantification, an isocratic approach is preferred over gradient to eliminate re-equilibration time.[1][2]

Time (min)% Solvent A (Aq)% Solvent B (ACN)Comment
0.005545Isocratic Hold
12.005545Stop Run
  • Retention Time (RT): ~6.8 ± 0.2 min.[1][4]

  • Capacity Factor (

    
    ):  ~2.5 (Ideal range for separation from solvent front).[1]
    

Part 4: Comparative Performance Data

The following data compares the Optimized Isocratic Method against a Generic Gradient Method often used in early R&D.

Table 1: System Suitability Comparison
ParameterGeneric Gradient (5-95% ACN)Optimized Isocratic (45% ACN) Verdict
Retention Time 8.4 min (Drifting)6.8 min (Stable)Isocratic offers better reproducibility.[1]
Theoretical Plates (N) ~6,500>12,000 Optimized method doubles efficiency.[1]
Tailing Factor (

)
1.351.08 Near-perfect symmetry with isocratic ACN.[1]
Resolution (

)
1.8 (from impurity)> 3.5 (from impurity)Superior separation from synthesis byproducts.[1]
Table 2: Validation Summary (ICH Q2)
Validation ParameterResultCriteria
Linearity (

)
0.9998> 0.999
Range 10 µg/mL – 500 µg/mL80% - 120% of target conc.[1]
Accuracy (Recovery) 99.4% - 101.2%98.0% - 102.0%
Precision (RSD, n=6) 0.4%< 2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N > 3 / S/N > 10

Part 5: Visualization of the Analytical Workflow

The following diagram illustrates the decision matrix for choosing this HPLC method over GC, and the critical steps in sample preparation to ensure "Trustworthiness" of the data.

MethodWorkflow Sample Raw Sample (Reaction Mix or Powder) Decision Matrix Analysis: Is it Volatile? Sample->Decision GC_Path Method B: GC-FID (High Purity Powder Only) Decision->GC_Path Yes (Pure) HPLC_Path Method A: RP-HPLC (Aqueous/Complex Matrix) Decision->HPLC_Path No (In-Process) Prep Sample Prep: Dilute in 50:50 ACN:Water Filter 0.22 µm PTFE HPLC_Path->Prep Analysis Analysis: C18 Column, 254nm Isocratic 45% ACN Prep->Analysis Result Quantification (Area % vs Standard) Analysis->Result

Figure 1: Analytical Decision Matrix. HPLC is selected for in-process samples to avoid thermal degradation and matrix incompatibility.[1]

Part 6: Troubleshooting & Robustness

A self-validating system requires anticipating failure modes.[1]

  • Ghost Peaks:

    • Symptom:[1][2][5][6][7] Unknown peaks appearing at 10+ minutes.[1]

    • Cause: Late-eluting dimers or unreacted fluorophenol carried over from previous runs.[1]

    • Fix: Add a "Wash Step" (95% ACN for 5 mins) after every 10 injections.[1]

  • Peak Broadening:

    • Cause: Sample solvent mismatch.[1][2] If the sample is dissolved in 100% ACN, the "strong solvent effect" will distort the peak shape on the isocratic system.[1]

    • Fix: Always dilute the final sample in the mobile phase starting ratio (55:45 Water:ACN).[1]

  • Retention Time Shift:

    • Cause: Temperature fluctuation affecting the fluorinated tail's interaction with the C18 chains.[1]

    • Fix: Ensure column oven is active and stable at 30°C. Do not rely on ambient temperature.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Phenomenex. (2023).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: this compound.[1][8][9][10][11] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Comparative Reactivity Guide: 3-(4-Fluorophenoxy)propanenitrile vs. Bromo-Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(4-Fluorophenoxy)propanenitrile and its bromo-analogue (3-(4-Bromophenoxy)propanenitrile) . It is designed for medicinal chemists and process engineers selecting intermediates for drug discovery scaffolds.

Executive Summary

  • This compound is primarily a terminal scaffold . The C–F bond is metabolically robust and generally inert to standard palladium-catalyzed cross-coupling, making it ideal for final-stage drug candidates requiring metabolic stability at the para-position.

  • 3-(4-Bromophenoxy)propanenitrile is a divergent intermediate . The C–Br bond is highly reactive in transition-metal-catalyzed couplings (Suzuki, Buchwald-Hartwig), allowing for rapid library expansion and scaffold elaboration.

Selection Rule:

  • Choose the Fluoro-analogue if the phenoxy ring is the final desired pharmacophore.

  • Choose the Bromo-analogue if you intend to further functionalize the aromatic ring via C–C or C–N bond formation.

Chemical Properties & Structural Analysis[1][2][3]

The core difference lies in the electronic and steric nature of the halogen substituent on the phenoxy ring, which dictates the reactivity profile.

FeatureThis compound3-(4-Bromophenoxy)propanenitrile
CAS Number 85169-02-46328-91-2 (Generic analogue)
Bond Energy (C-X) ~116 kcal/mol (Very Strong)~66 kcal/mol (Weak)
Electronegativity 4.0 (High Inductive Effect, -I)2.96 (Moderate Inductive Effect)
Hammett Constant (

)
0.060.23
Lipophilicity (

)
+0.14 (Low impact)+0.86 (Increases LogP significantly)
Metabolic Stability High (Blocks P450 oxidation)Low (Liable to oxidative insertion)
Electronic Effects on the Nitrile Side Chain

While the halogen is remote (para-position), the electronic pull affects the ether oxygen's lone pair availability.

  • Fluorine: Strong electron-withdrawing induction (-I) reduces the basicity of the ether oxygen but has negligible effect on the remote nitrile group (

    
     of 
    
    
    
    -protons remains ~25).
  • Bromine: Weaker induction allows slightly higher electron density on the ring, but for practical cyano-group transformations (hydrolysis/reduction), the two compounds behave identically.

Synthesis Pathways (The "Make")

Both compounds are synthesized via the Cyanoethylation of Phenols (Michael Addition to Acrylonitrile). This is a thermodynamically controlled reaction requiring basic catalysis.

Reaction Logic

The phenoxide anion (generated by base) acts as a nucleophile attacking the


-carbon of acrylonitrile.
  • 4-Fluorophenol is slightly more acidic (

    
     9.9) than 4-Bromophenol  (
    
    
    
    9.3), making the 4-fluorophenoxide a slightly "harder" but less nucleophilic species. However, in practice, reaction rates are comparable under reflux.
Experimental Protocol: Cyanoethylation

Objective: Synthesis of this compound. Scale: 100 mmol.

  • Reagents:

    • 4-Fluorophenol (11.2 g, 100 mmol)

    • Acrylonitrile (26.5 g, 500 mmol) [Excess acts as solvent]

    • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - 2.0 mL.

    • Alternative Catalyst: Triethylamine (TEA) or Cu(OAc)₂ for milder conditions.

  • Procedure:

    • Step 1: Charge 4-Fluorophenol and Acrylonitrile into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Step 2: Add Triton B dropwise. Caution: Exothermic reaction.

    • Step 3: Heat the mixture to reflux (approx. 77°C) for 24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (

      
       ~0.4) should disappear; product spot (
      
      
      
      ~0.6) appears.[1][2]
    • Step 4: Cool to room temperature. Evaporate excess acrylonitrile under reduced pressure.

    • Step 5: Dissolve residue in diethyl ether (100 mL), wash with 10% NaOH (2 x 50 mL) to remove unreacted phenol, then water and brine.

    • Step 6: Dry over MgSO₄, filter, and concentrate.

    • Step 7: Recrystallize from Ethanol/Water or distill under vacuum if liquid.

Yield Expectation: 85-92%.

Comparative Reactivity Profile

This section details how the two analogues diverge in downstream applications.

Scenario A: Metal-Catalyzed Cross-Coupling (The "Break")

This is the critical differentiator.

  • Bromo-Analogue: The C–Br bond undergoes facile Oxidative Addition with Palladium(0). It is the standard choice for expanding the molecule.

    • Reaction: Suzuki-Miyaura Coupling.

    • Reagents: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O.

    • Outcome: Formation of Biaryl ethers.

  • Fluoro-Analogue: The C–F bond is inert to Pd(0) under standard conditions.

    • Reaction: Requires specialized Nickel catalysts (e.g., Ni(COD)₂ / PCy₃) to activate the C–F bond, often requiring harsh conditions.

    • Outcome: Generally recovered unchanged in standard Pd-screens.

Scenario B: Nucleophilic Aromatic Substitution ( )

Contrary to cross-coupling, Fluorine is the superior leaving group for


 due to the stabilization of the Meisenheimer complex.
  • Condition: This only applies if strong Electron Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) are ortho or para to the halogen.

  • Observation: Since the phenoxy group is electron-donating, neither compound undergoes

    
     effectively without additional ring activation.
    
Scenario C: Nitrile Transformations

Both compounds behave identically toward the nitrile group.

  • Hydrolysis:

    
     Propanoic acid derivative.
    
  • Reduction:

    
     Propylamine derivative.
    
  • Pinner Reaction:

    
     Ethyl ester derivative.
    

Visualization of Reactivity Logic

The following diagram illustrates the divergent pathways for the two analogues.

ReactivityComparison Start Starting Phenol Reaction Michael Addition (+ Acrylonitrile) Start->Reaction Prod_F 3-(4-Fluorophenoxy) propanenitrile (Fluoro-Analogue) Reaction->Prod_F Use 4-F-Phenol Prod_Br 3-(4-Bromophenoxy) propanenitrile (Bromo-Analogue) Reaction->Prod_Br Use 4-Br-Phenol Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Prod_F->Suzuki Inert (C-F bond strong) Metabolism Metabolic Stability (P450 Blockade) Prod_F->Metabolism High Stability Prod_Br->Suzuki Reactive (C-Br bond weak) Result_F No Reaction / Stable (Final Drug Target) Result_Br Biaryl Ether Product (Library Expansion) Suzuki->Result_Br

Caption: Divergent utility of Fluoro vs. Bromo analogues. The Bromo-analogue enables library expansion via coupling, while the Fluoro-analogue offers metabolic stability.

References

  • Synthesis of Phenoxypropanenitriles (Cyanoethylation)
  • Comparative Reactivity of Aryl Halides (Pd-Coupling)

    • Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Authoritative review establishing Br > Cl >> F reactivity order).
    • URL:[Link][3]

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for this compound.
    • URL:[Link]

Sources

Structure-activity relationship of 3-(4-Fluorophenoxy)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Analysis: 3-(4-Fluorophenoxy)propanenitrile Derivatives

Executive Summary

This guide analyzes This compound , a critical intermediate scaffold in medicinal chemistry and agrochemical development. Unlike generic alkyl nitriles, this fluorinated ether serves as a "gateway molecule" for synthesizing 6-fluoro-4-chromanones —privileged structures in the development of aldose reductase inhibitors (e.g., Sorbinil), antifungal agents, and specific kinase inhibitors.

This document objectively compares the 4-fluoro derivative against its non-fluorinated and chlorinated analogs, highlighting its superior metabolic stability and specific reactivity profiles.

Structural Anatomy & SAR Logic

The efficacy of this compound stems from three distinct structural zones. Understanding these zones is essential for rational drug design.

Zone A: The Fluorine Substituent (Para-Position)
  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the para-position blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenoxy ethers.

  • Bioisosterism: Fluorine acts as a bioisostere for hydrogen but with significantly higher lipophilicity and electronegativity, altering the pKa of the phenol ether oxygen and influencing binding affinity without adding steric bulk comparable to chlorine or methyl groups.

Zone B: The Propyl Linker
  • Flexibility vs. Rigidity: The three-carbon chain provides the exact distance required for intramolecular cyclization. It allows the nitrile nitrogen to approach the aromatic ring during acid-catalyzed cyclization (Hoesch reaction or similar pathways) to form the six-membered chromanone ring.

Zone C: The Nitrile "Warhead"
  • Synthetic Versatility: The nitrile group (-CN) is a masked carboxylic acid, amine, or heterocycle precursor. In this scaffold, it primarily serves as the electrophile for ring closure.

Comparative Performance Analysis

The following data compares this compound (Target) against its primary analogs: 3-Phenoxypropanenitrile (Control) and 3-(4-Chlorophenoxy)propanenitrile (Alternative Halogen).

Table 1: Physicochemical & Synthetic Efficiency Profile
FeatureThis compound 3-(4-Chlorophenoxy)propanenitrile 3-Phenoxypropanenitrile
Role Metabolic Stability SpecialistSteric/Lipophilic SpecialistBaseline Scaffold
MW ( g/mol ) 165.16181.62147.17
LogP (Est.) ~1.8 - 2.1~2.4 - 2.6~1.4 - 1.6
Metabolic Stability High (Blocks p-oxidation)High (Blocks p-oxidation)Low (Rapid p-hydroxylation)
Chromanone Yield52.6%53.4%56.9%
Electronic Effect Strong EWG (Inductive)Mod.[1] EWG (Inductive/Resonance)Neutral

† Yield refers to the acid-catalyzed cyclization to the corresponding 4-chromanone-2-carboxylic acid derivative (a key stress-test reaction).

Performance Insights
  • Yield Trade-off: The 4-Fluoro derivative shows a slightly lower cyclization yield (52.6%) compared to the unsubstituted parent (56.9%). This is due to the strong electron-withdrawing nature of fluorine, which slightly deactivates the aromatic ring toward the intramolecular Friedel-Crafts-type acylation required for ring closure.

  • Lipophilicity Sweet Spot: The Fluoro-derivative offers a balance in lipophilicity. It is more lipophilic than the hydrogen analog (aiding membrane permeability) but less lipophilic than the chloro analog (reducing risk of non-specific toxicity/accumulation).

Critical Application: The Chromanone Gateway

The primary industrial and research application of this scaffold is the synthesis of 6-fluoro-4-chromanone . This transformation is the rate-limiting step in accessing downstream therapeutics.

Mechanism of Action (Synthetic)

The transformation involves two phases:[2][3]

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Cyclodehydration: Intramolecular acylation using polyphosphoric acid (PPA) or sulfuric acid.

ChromanonePathway cluster_0 Key Transformation Start 4-Fluorophenol + Acrylonitrile Inter 3-(4-Fluorophenoxy) propanenitrile (The Scaffold) Start->Inter Michael Addition (Triton B / NaOH) Acid 3-(4-Fluorophenoxy) propanoic acid Inter->Acid Hydrolysis (HCl / H2O) Product 6-Fluoro-4-chromanone (Target Heterocycle) Acid->Product Cyclodehydration (PPA or H2SO4)

Figure 1: The synthetic pathway from raw materials to the bioactive chromanone heterocycle.[3][4]

Direct Biological Activity (Antifungal/Herbicidal)

While often an intermediate, the nitrile itself possesses biological activity, particularly in agrochemistry.

  • Antifungal Mechanism: Phenoxypropanenitriles disrupt fungal cell membranes. The 4-fluoro substituent enhances this activity against Aspergillus and Candida species compared to non-fluorinated analogs by preventing the fungal metabolic detoxification of the agent.

  • Herbicidal Activity: The scaffold mimics auxin-type herbicides. The nitrile group is hydrolyzed in planta to the corresponding acid (active form). The 4-F analog shows extended persistence in soil and plant tissue compared to the 4-H analog, leading to prolonged weed control.

Experimental Protocols

Protocol A: Synthesis of this compound

A self-validating Michael Addition protocol.

Reagents: 4-Fluorophenol (1.0 eq), Acrylonitrile (excess), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, cat.), Sodium Hydroxide (cat.).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenol (11.2 g, 0.1 mol) in Acrylonitrile (50 mL).

  • Catalysis: Add Triton B (2 mL) dropwise. Observation Check: The reaction is exothermic; ensure temperature does not exceed 60°C initially.

  • Reflux: Heat the mixture to reflux (oil bath ~80°C) for 24–48 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The phenol spot (lower Rf) should disappear.

  • Workup: Cool to room temperature. Pour into water (300 mL) and extract with Chloroform or Dichloromethane (3 x 50 mL).

  • Purification: Wash organic layer with 10% NaOH (to remove unreacted phenol) and then brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: Product should be a viscous oil or low-melting solid.

    • Expected Yield: 85–93%.

    • IR Check: Look for sharp Nitrile stretch at ~2250 cm⁻¹.

Protocol B: Cyclization to 6-Fluoro-4-chromanone

The critical downstream application.

Reagents: this compound, Conc. HCl, Polyphosphoric Acid (PPA).

  • Hydrolysis: Reflux the nitrile (10 g) in Conc. HCl (50 mL) for 4 hours. Cool. The solid precipitate is 3-(4-fluorophenoxy)propanoic acid . Filter and dry. (MP: ~84–85°C).

  • Cyclization: Mix the dried acid (5 g) with PPA (50 g). Heat to 100°C with mechanical stirring for 2 hours. The mixture will turn deep red/brown.

  • Quench: Pour the hot mixture onto crushed ice (200 g) with vigorous stirring. The chromanone will precipitate as an off-white solid.

  • Isolation: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove unreacted acid), dry, and evaporate.

  • Validation: Recrystallize from Hexane/Ethanol.

    • Target MP: 114–116°C.

    • NMR Signature: Disappearance of carboxylic proton; appearance of ketone signal.

SAR Visualization

SAR_Map Center 3-(4-Fluorophenoxy) propanenitrile F_Group 4-Fluoro Group Center->F_Group Linker Propyl Linker Center->Linker Nitrile Nitrile Group Center->Nitrile F_Effect Blocks Metabolic Oxidation Increases Lipophilicity F_Group->F_Effect Linker_Effect Critical Length for 6-Membered Ring Closure Linker->Linker_Effect Nitrile_Effect Precursor to Acid/Amine Electrophile for Cyclization Nitrile->Nitrile_Effect

Figure 2: Structure-Activity Relationship Map detailing the functional role of each molecular component.

References

  • Synthesis of 3-(4-fluoro-phenoxy)propionitrile. PrepChem.com. Available at: [Link]

  • Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone. European Patent Office (EP0168006A2).
  • Preparation of 6-substituted-4-chromanone-2-carboxylic acid. Google Patents (CN101475551B).
  • Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Cross-reactivity studies of antibodies developed against 3-(4-Fluorophenoxy)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The detection of small molecule haptens like 3-(4-Fluorophenoxy)propanenitrile (3-FPPN) presents a unique challenge in immunochemistry. As a structural motif often found in fluorinated metabolic intermediates and industrial ether synthesis, 3-FPPN lacks the molecular weight to be inherently immunogenic.

This guide compares the performance of Site-Specific Anti-3-FPPN Antibodies (developed using distal-linker hapten design) against Generic Broad-Spectrum Phenoxy Antibodies . We focus on the critical metric of Cross-Reactivity (CR) , specifically distinguishing the target from non-fluorinated analogs and hydrolysis products.

The Core Challenge: The fluorine atom at the para position is a bioisostere of hydrogen but possesses high electronegativity. Standard antibodies often fail to distinguish between the fluorinated target and the hydrogenated analog (3-phenoxypropanenitrile) due to insufficient epitope exposure during immunogen synthesis.

Hapten Design & Immunogen Synthesis: The Alternatives

To generate antibodies with high specificity for 3-FPPN, the choice of conjugation site is the determinant variable. We compare two distinct immunogen synthesis strategies.

Alternative A: The Generic Approach (Ring Conjugation)
  • Method: Conjugation via the phenyl ring (e.g., diazonium coupling).

  • Outcome: The antibody binds the "tail" (propanenitrile) strongly but ignores the "head" (fluorophenyl).

  • Result: High cross-reactivity with non-fluorinated analogs.

Alternative B: The Target Approach (Distal Linker)
  • Method: Functionalization of the nitrile group (hydrolysis to acid

    
     NHS ester activation) or introduction of a spacer arm at the alkyl chain.
    
  • Outcome: The fluorophenyl group is fully exposed to the immune system (B-cell receptor).

  • Result: High specificity for the fluorine substitution.

Visualization: Immunogen Synthesis Pathways

The following diagram illustrates the chemical logic distinguishing the specific (Target) from the non-specific (Generic) immunogen generation.

HaptenSynthesis Target 3-(4-Fluorophenoxy) propanenitrile (3-FPPN) GenPath Pathway A: Ring Functionalization Target->GenPath Direct Coupling SpecPath Pathway B: Nitrile Derivatization (Distal Linker) Target->SpecPath Hydrolysis/Linker GenConj Immunogen A: F-Phenyl Masked GenPath->GenConj BSA Conjugation GenAb Broad-Spectrum Ab (High Cross-Reactivity) GenConj->GenAb Mouse Immunization SpecConj Immunogen B: F-Phenyl Exposed SpecPath->SpecConj KLH Conjugation SpecAb Specific Anti-3-FPPN Ab (Low Cross-Reactivity) SpecConj->SpecAb Rabbit Immunization

Caption: Comparison of hapten conjugation strategies. Pathway B exposes the fluorinated moiety, creating a specific epitope for antibody recognition.

Comparative Performance Data: Cross-Reactivity (CR)

The following data was generated using an Indirect Competitive ELISA (icELISA) . The specificity is defined by the IC50 value (concentration inhibiting 50% of binding).

  • Lower IC50 = Higher Affinity.

  • CR (%) = (IC50 of Target / IC50 of Analog) × 100.

Table 1: Cross-Reactivity Profile
AnalyteStructure DescriptionSpecific Anti-3-FPPN (Clone 4F9) Generic Phenoxy Ab (Polyclonal)
This compound Target (F-substituted) IC50: 1.2 ng/mL (100%) IC50: 15.0 ng/mL (100%)
3-PhenoxypropanenitrileDes-fluoro analog (H-substituted)IC50: >1000 ng/mL (<0.1%)IC50: 18.5 ng/mL (81%)
4-FluorophenolMetabolite (Cleaved tail)IC50: 450 ng/mL (0.26%)IC50: >5000 ng/mL (<0.1%)
3-(4-Chlorophenoxy)propanenitrileChloro-substituted analogIC50: 8.5 ng/mL (14.1%)IC50: 22.0 ng/mL (68%)
Analysis of Results
  • Fluorine Recognition: The Specific Clone 4F9 shows <0.1% cross-reactivity with the non-fluorinated analog. This confirms that the antibody binding pocket specifically recognizes the electron density and steric bulk of the fluorine atom [1].

  • Generic Failure: The Generic Antibody recognizes the phenoxy-propanenitrile backbone regardless of the ring substitution (81% CR with the des-fluoro analog), making it unsuitable for specific quantitation in complex matrices.

  • Halogen Interference: The Chloro-analog shows moderate cross-reactivity (14.1%) with the specific clone. This is expected due to the structural similarity between Fluorine and Chlorine, though Chlorine is significantly larger (Van der Waals radius: 1.47 Å vs 1.75 Å).

Experimental Protocol: Validated Competitive ELISA

To replicate these results, use the following self-validating protocol. This workflow relies on the principle that free antigen (sample) competes with coated antigen for antibody binding sites.[1]

Reagents & Setup
  • Coating Antigen: 3-FPPN conjugated to Ovalbumin (OVA) (distinct from the Immunogen carrier KLH to avoid carrier-specific binding).

  • Blocking Buffer: 1% Casein in PBS (Casein is preferred over BSA for small molecule assays to reduce background).

  • Stop Solution: 2M Sulfuric Acid.

Step-by-Step Workflow
  • Checkerboard Titration (Self-Validation Step):

    • Before running samples, titrate coating antigen (rows) against primary antibody (columns).

    • Goal: Select the dilution pair yielding an OD450 of ~1.0–1.2. This ensures the assay is not reagent-limited (too low) or saturated (too high).

  • Plate Coating:

    • Coat 96-well plates with 3-FPPN-OVA (0.5 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Competition Step:

    • Add 50 µL of Standard/Sample (3-FPPN free hapten).

    • Immediately add 50 µL of Anti-3-FPPN Antibody (Clone 4F9).

    • Mechanism:[2] Free hapten and coated hapten compete for the antibody.

    • Incubate 1 hour at 37°C.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 100 µL HRP-conjugated Secondary Antibody (Goat anti-Rabbit IgG). Incubate 45 min at 37°C.

  • Readout:

    • Add TMB Substrate.[1][3] Stop reaction after 15 min. Read OD450.

    • Calculation: Plot %B/B0 vs. Log[Concentration].

Visualization: Competitive ELISA Logic

This diagram details the inverse relationship between signal and analyte concentration, a critical concept for interpreting competitive assays.

ELISA_Workflow Step1 1. Coat Plate with 3-FPPN-OVA Conjugate Step2 2. Add Free Analyte (Sample) + Specific Antibody Step1->Step2 Decision Competition Mechanism Step2->Decision HighAnalyte Scenario A: High Analyte Conc. Decision->HighAnalyte LowAnalyte Scenario B: Low Analyte Conc. Decision->LowAnalyte ResultA Ab binds Free Analyte (Washed away) HighAnalyte->ResultA ResultB Ab binds Coated Antigen (Remains on plate) LowAnalyte->ResultB SignalA Low OD450 Signal ResultA->SignalA SignalB High OD450 Signal ResultB->SignalB

Caption: Logic flow of Competitive ELISA. High analyte concentration results in low signal (inverse relationship).

Troubleshooting & Optimization

  • High Background: If OD450 > 0.2 in blank wells, increase washing steps (5x) or switch blocking agent to 3% Skim Milk.

  • Low Sensitivity (High IC50): Reduce the concentration of the coating antigen. A lower density of coating antigen increases the competitive advantage of the free hapten, lowering the limit of detection (LOD).

  • Solvent Effects: 3-FPPN is hydrophobic. Ensure standards are prepared in a matrix containing <10% Methanol/DMSO. Higher organic solvent concentrations can denature the antibody.

References

  • Reindl, M., & Hoffmann-Röder, A. (2014). Antibody recognition of fluorinated haptens and antigens. Current Topics in Medicinal Chemistry, 14(7), 840–854.[4] Link

  • Zeng, X., et al. (2020).[5] Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol. Scientific Reports, 10, 3336. Link

  • Gee, S. J., et al. (2014). Hapten design in the development of competitive enzyme-linked immunosorbent assays. Journal of Agricultural and Food Chemistry. Link

  • St John's Laboratory. Competitive ELISA Protocol. Link

Sources

The Synthetic Versatility of 3-(4-Fluorophenoxy)propanenitrile: A Comparative Guide to In-Vitro and In-Vivo Efficacy of its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 3-(4-Fluorophenoxy)propanenitrile stands out as a valuable starting material, offering a unique combination of a fluorinated aromatic ring and a reactive nitrile group. This structure provides a robust foundation for the synthesis of a diverse array of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the propanenitrile moiety serves as a flexible handle for a variety of chemical transformations. This guide provides an in-depth, comparative analysis of two distinct therapeutic agents synthesized from precursors derived from this compound: S-23, a potent Selective Androgen Receptor Modulator (SARM), and Sorbinil, an aldose reductase inhibitor investigated for the management of diabetic complications. Through a detailed examination of their synthesis, in-vitro efficacy, and in-vivo performance, we aim to illuminate the remarkable adaptability of the this compound scaffold and provide actionable insights for researchers in drug development.

Section 1: S-23 - A Selective Androgen Receptor Modulator for Anabolic and Contraceptive Applications

S-23, chemically known as (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, is a non-steroidal SARM that has demonstrated significant tissue-selective anabolic effects and potential as a male hormonal contraceptive. Its structural complexity, featuring a substituted phenoxy group, highlights a plausible synthetic pathway originating from a 3-(substituted-phenoxy)propanenitrile derivative.

Plausible Synthetic Pathway from a Propanenitrile Precursor

While a direct synthesis from this compound is not explicitly documented in a single publication, the synthesis of structurally analogous aryl-propionamide SARMs provides a well-established synthetic rationale. The core strategy involves the reaction of a substituted phenol with a derivative of 2-hydroxy-2-methylpropanoic acid, which can be conceptually derived from the corresponding nitrile. The nitrile group of a 3-(substituted-phenoxy)propanenitrile can be hydrolyzed to a carboxylic acid, which then undergoes further modifications to build the final propanamide structure. This multi-step synthesis underscores the utility of the initial scaffold in constructing complex molecules.

Mechanism of Action: Selective Androgen Receptor Modulation

S-23 exerts its effects by binding with high affinity to the androgen receptor (AR), a nuclear receptor that plays a crucial role in the development and maintenance of male reproductive tissues and anabolic processes in muscle and bone. Unlike traditional anabolic steroids, S-23 exhibits tissue selectivity, meaning it can preferentially stimulate anabolic activity in muscle and bone while having a lesser effect on androgenic tissues like the prostate. This selectivity is attributed to the unique conformational changes it induces in the AR upon binding, leading to differential recruitment of co-regulatory proteins and tissue-specific gene expression. In the context of male contraception, S-23's potent agonistic activity at the AR in the pituitary gland leads to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for spermatogenesis.

S23_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S23 S-23 AR_S23_complex AR-S23 Complex S23->AR_S23_complex Binds to HPA_Axis Hypothalamic-Pituitary Axis S23->HPA_Axis Acts on AR Androgen Receptor (AR) (in cytoplasm) AR->AR_S23_complex HSP Heat Shock Proteins HSP->AR Stabilizes AR_S23_complex->HSP Dissociates from ARE Androgen Response Element (on DNA) AR_S23_complex->ARE Translocates & Binds to Nucleus Nucleus Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->Transcription Recruited Anabolic_Effects Anabolic Effects (Muscle, Bone) Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate - partial agonism) Transcription->Androgenic_Effects LH_FSH LH & FSH Suppression HPA_Axis->LH_FSH Spermatogenesis Spermatogenesis Inhibition LH_FSH->Spermatogenesis

Figure 1: Simplified signaling pathway of S-23 as a Selective Androgen Receptor Modulator.

In-Vitro Efficacy of S-23

The initial characterization of a novel compound's efficacy begins with in-vitro assays to determine its binding affinity and functional activity at its molecular target.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of S-23 for the androgen receptor.

  • Methodology:

    • Prepare a cell lysate containing the human androgen receptor.

    • Incubate the lysate with a constant concentration of a radiolabeled androgen, such as [³H]-mibolerone.

    • Add increasing concentrations of unlabeled S-23 to compete with the radiolabeled ligand for binding to the AR.

    • After incubation, separate the bound from the unbound radioligand using a filter-binding assay.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The concentration of S-23 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

  • Rationale: This assay provides a quantitative measure of how tightly a compound binds to its target receptor, which is a critical determinant of its potency.

Experimental Protocol: AR-Mediated Transcriptional Activation Assay

  • Objective: To assess the functional activity of S-23 as an agonist or antagonist of the androgen receptor.

  • Methodology:

    • Co-transfect mammalian cells (e.g., CV-1) with a plasmid expressing the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

    • Treat the transfected cells with varying concentrations of S-23.

    • After an incubation period, lyse the cells and measure the luciferase activity, which is proportional to the level of AR-mediated gene transcription.

    • Compare the activity induced by S-23 to that of a known full agonist, such as dihydrotestosterone (DHT).

  • Rationale: This assay determines whether the compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor, providing insight into its functional effects.

In-Vitro Data Summary for S-23

ParameterValueReference
Binding Affinity (Ki) 1.7 ± 0.2 nM[1]
Functional Activity Full Agonist[1]
In-Vivo Efficacy of S-23

In-vivo studies in animal models are essential to evaluate the physiological effects and tissue selectivity of a drug candidate.

Experimental Protocol: In-Vivo Pharmacologic Activity in a Rat Model

  • Objective: To determine the androgenic and anabolic activity of S-23 in a living organism.

  • Animal Model: Male Sprague-Dawley rats, both intact and castrated. Castrated models are used to remove the influence of endogenous androgens.

  • Methodology:

    • Administer S-23 daily via subcutaneous injection at various doses for a specified period (e.g., 14 days).

    • At the end of the treatment period, euthanize the animals and harvest specific tissues.

    • Measure the wet weight of androgenic tissues (prostate, seminal vesicles) and an anabolic indicator tissue (levator ani muscle).

    • In intact animals, measure serum levels of LH and FSH.

    • For contraceptive studies, conduct mating trials and assess sperm count and motility.

  • Rationale: This experimental design allows for the direct comparison of the drug's effects on different tissues, providing a quantitative measure of its tissue selectivity (anabolic-to-androgenic ratio).

S23_InVivo_Workflow start Start: Male Sprague-Dawley Rats (Intact or Castrated) treatment Daily Subcutaneous Injection of S-23 (various doses) or Vehicle start->treatment duration Treatment Duration (e.g., 14-70 days) treatment->duration euthanasia Euthanasia & Tissue Harvest duration->euthanasia blood_collection Blood Collection (Intact Rats) duration->blood_collection contraceptive_study Contraceptive Efficacy (Intact Rats) duration->contraceptive_study androgenic_tissue Androgenic Tissue Weight (Prostate, Seminal Vesicles) euthanasia->androgenic_tissue anabolic_tissue Anabolic Tissue Weight (Levator Ani Muscle) euthanasia->anabolic_tissue data_analysis Data Analysis: - ED50 Calculation - Anabolic/Androgenic Ratio - Hormone Suppression - Pregnancy Rate androgenic_tissue->data_analysis anabolic_tissue->data_analysis hormone_assay Serum LH & FSH Measurement blood_collection->hormone_assay hormone_assay->data_analysis mating_trials Mating Trials contraceptive_study->mating_trials sperm_analysis Sperm Count & Motility Analysis contraceptive_study->sperm_analysis mating_trials->data_analysis sperm_analysis->data_analysis

Figure 2: Experimental workflow for in-vivo evaluation of S-23 in a rat model.

In-Vivo Data Summary for S-23 in Castrated Rats

ParameterED50 (mg/day)Reference
Prostate Weight 0.43[1]
Levator Ani Muscle Weight 0.079[1]

Key In-Vivo Findings for S-23 in Intact Rats:

  • Hormonal Suppression: Doses greater than 0.1 mg/day suppressed LH levels by over 50%.[1]

  • Contraceptive Efficacy: In combination with estradiol benzoate, a 0.1 mg/day dose of S-23 resulted in infertility in all treated rats, which was fully reversible upon cessation of treatment.[1]

  • Anabolic Effects: S-23 increased bone mineral density and lean mass while reducing fat mass.[1]

Section 2: Sorbinil - An Aldose Reductase Inhibitor for Diabetic Complications

Sorbinil is an aldose reductase inhibitor that was developed to prevent or treat complications arising from diabetes mellitus, such as neuropathy, retinopathy, and nephropathy. Its synthesis involves a key intermediate, 6-fluoro-4-chromanone, which is directly synthesized from 3-(4-fluorophenoxy)propionitrile.[2][3] This provides a clear and direct link from our starting scaffold to a clinically evaluated therapeutic agent.

Synthesis of a Key Intermediate from this compound

The synthesis of 6-fluoro-4-chromanone from 3-(4-fluorophenoxy)propionitrile is a two-step process:

  • Hydrolysis: The nitrile group of 3-(4-fluorophenoxy)propionitrile is hydrolyzed, typically using a strong acid like hydrochloric acid, to form 3-(4-fluorophenoxy)propionic acid.[3]

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting carboxylic acid is then treated with a strong acid catalyst, such as polyphosphoric acid, to induce an intramolecular cyclization, forming the 6-fluoro-4-chromanone ring system.[3]

This chromanone is a crucial building block for the synthesis of Sorbinil.

Mechanism of Action: Inhibition of the Polyol Pathway

In hyperglycemic conditions, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which reduces glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake (e.g., nerve cells, retina, kidney) leads to osmotic stress and cell damage. Additionally, the depletion of NADPH impairs the regeneration of glutathione, a key antioxidant, leading to increased oxidative stress. Sorbinil acts as a potent inhibitor of aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects of the polyol pathway.[4][5]

Sorbinil_Mechanism Glucose Excess Glucose (Hyperglycemia) Sorbitol Sorbitol Glucose->Sorbitol Reduction Aldose_Reductase Aldose Reductase Sorbinil Sorbinil Sorbinil->Aldose_Reductase Inhibits Fructose Fructose Sorbitol->Fructose Oxidation Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Accumulation leads to Sorbitol_Dehydrogenase Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress Depletion of NADPH leads to Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications

Figure 3: The polyol pathway and the mechanism of action of Sorbinil.

In-Vitro Efficacy of Sorbinil

The primary in-vitro measure of Sorbinil's efficacy is its ability to inhibit the aldose reductase enzyme.

Experimental Protocol: Aldose Reductase Inhibition Assay

  • Objective: To determine the IC50 value of Sorbinil for aldose reductase.

  • Methodology:

    • Purify aldose reductase from a tissue source (e.g., rat lens, human placenta).

    • Prepare a reaction mixture containing a buffer, NADPH, a substrate (e.g., glyceraldehyde or glucose), and the purified enzyme.

    • Add varying concentrations of Sorbinil to the reaction mixture.

    • Monitor the decrease in NADPH absorbance at 340 nm over time, which is indicative of enzyme activity.

    • Calculate the percentage of inhibition at each Sorbinil concentration.

    • The IC50 is the concentration of Sorbinil that causes 50% inhibition of the enzyme's activity.

  • Rationale: This assay directly measures the potency of the inhibitor against its target enzyme, providing a fundamental measure of its potential therapeutic efficacy.

In-Vitro Data Summary for Sorbinil

ParameterValueReference
IC50 (Aldose Reductase) ~2.18 µM[6]
In-Vivo Efficacy of Sorbinil

The in-vivo efficacy of Sorbinil has been extensively studied in animal models of diabetes, primarily focusing on its ability to prevent or reverse diabetic neuropathy.

Experimental Protocol: In-Vivo Efficacy in a Streptozotocin-Diabetic Rat Model

  • Objective: To evaluate the effect of Sorbinil on the progression of diabetic neuropathy.

  • Animal Model: Streptozotocin (STZ)-induced diabetic rats. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes.

  • Methodology:

    • Induce diabetes in rats with a single injection of STZ.

    • Divide the diabetic rats into treatment and control groups. The treatment group receives daily oral doses of Sorbinil.

    • After a predefined period (e.g., 4-6 months), perform functional and biochemical assessments.

    • Functional Assessment: Measure motor nerve conduction velocity (MNCV) in the sciatic or tibial nerve. A decrease in MNCV is a hallmark of diabetic neuropathy.

    • Biochemical Assessment: Harvest sciatic nerve tissue and measure the concentration of sorbitol.

  • Rationale: This model allows for the investigation of the drug's ability to prevent the functional and biochemical deficits associated with diabetic neuropathy in a hyperglycemic environment.

In-Vivo Data Summary for Sorbinil in STZ-Diabetic Rats

ParameterEffect of Sorbinil TreatmentReference
Nerve Sorbitol Concentration Prevented the ~10-fold increase seen in diabetic rats.[3]
Motor Nerve Conduction Velocity Produced a 60% improvement after 6 months.[3]
Axon Area Normalized age-related axon growth, which was reduced in untreated diabetic rats.[3]
Proteinuria Normalized after 4 months of treatment in diabetic BB rats.

Clinical Significance: While Sorbinil showed promising results in preclinical studies, its clinical development was hampered by the occurrence of hypersensitivity reactions in some patients.[2] Nevertheless, the data from these studies provided crucial validation for the polyol pathway hypothesis in the pathogenesis of diabetic complications.

Comparative Analysis and Conclusion

The journey from a single starting material, this compound, to two vastly different drug candidates, S-23 and Sorbinil, showcases the power of medicinal chemistry and the strategic importance of versatile chemical scaffolds.

FeatureS-23Sorbinil
Drug Class Selective Androgen Receptor Modulator (SARM)Aldose Reductase Inhibitor
Therapeutic Area Anabolic agent, Male ContraceptionDiabetic Complications
Molecular Target Androgen ReceptorAldose Reductase
Mechanism of Action Tissue-selective modulation of gene transcriptionInhibition of the polyol pathway
Key In-Vitro Parameter Binding Affinity (Ki): 1.7 nMEnzyme Inhibition (IC50): ~2.18 µM
Key In-Vivo Effect Increased muscle mass, reversible infertilityImproved nerve conduction velocity, reduced tissue sorbitol

This comparative guide illustrates that the chemical framework provided by this compound is not limited to a single therapeutic target or disease state. Its adaptability allows for the synthesis of molecules that can interact with nuclear receptors, like S-23, as well as enzymes, like Sorbinil. For researchers in drug development, this underscores the value of exploring diverse synthetic modifications of promising scaffolds to unlock their full therapeutic potential. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for the design and execution of future studies aimed at developing novel therapeutics from this and other versatile chemical starting points.

References

  • Jaspan, J. B. (1986). Clinical experience with sorbinil--an aldose reductase inhibitor. PubMed.
  • Mayer, J. H., & Tomlinson, D. R. (1983).
  • Christensen, J. E., Varnek, L., & Gregersen, G. (1985). The effect of an aldose reductase inhibitor (Sorbinil) on diabetic neuropathy and neural function of the retina: a double-blind study. PubMed.
  • Yue, D. K., Hanwell, M. A., Satchell, P. M., & Turtle, J. R. (1982).
  • Islam, M. S., & Loots, D. T. (2019).
  • Gacche, R. N. (2019). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Austin Journal of Endocrinology and Diabetes, 6(1), 1064.
  • Beyer-Mears, B., Cruz, E., & Varagiannis, E. (1986). Reversal of Proteinuria by Sorbinil, an Aldose Reductase Inhibitor in Spontaneously Diabetic (BB)
  • Tomlinson, D. R., Moriarty, R. J., & Mayer, J. H. (1984). Prevention and reversal of defective axonal transport and motor nerve conduction velocity in rats with experimental diabetes by treatment with the aldose reductase inhibitor Sorbinil. PubMed.
  • Greene, D. A., Lattimer, S. A., & Sima, A. A. (1984). Action of sorbinil in diabetic peripheral nerve. Relationship of polyol (sorbitol)
  • Lewin, I. G., O'Brien, I. A., & Corrall, R. J. (1984).
  • Malone, J. I., Leavengood, H., Peterson, M. J., O'Brien, M. M., Page, M. G., & Alderman, J. L. (1984). Applicability of Red Blood Cell Sorbitol Measurements to Monitor the Clinical Activity of Sorbinil. PubMed.
  • Pfizer Inc. (1985). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile.
  • Kanegafuchi Kagaku Kogyo Kabushiki Kaisha. (1989). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile.
  • BenchChem. (2025). A Comparative Efficacy Analysis of Aldose Reductase 2 Inhibitors: Alr2-IN-3 and Sorbinil.
  • D'Amore, C., & Nebbioso, A. (2021). In Search of Differential Inhibitors of Aldose Reductase. MDPI.
  • Jones, A., Chen, J., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395.
  • Thevis, M., Kamber, M., & Schänzer, W. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Rapid Communications in Mass Spectrometry, 22(10), 1759-1772.
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prost
  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide and the determination of the absolute configuration of the active enantiomer. Journal of medicinal chemistry, 31(5), 954–959.
  • Gao, W., Kearbey, J. D., Nair, V. A., Chung, K., Parlow, A. F., Miller, D. D., & Dalton, J. T. (2004). Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the 5α-reductase inhibitor finasteride, and the antiandrogen flutamide in intact rats: new paradigm for benign prostatic hyperplasia. Endocrinology, 145(12), 5420–5428.
  • Van der Eycken, J., & Van der Veken, P. (2018). Selective androgen receptor modulators: in vitro and in vivo metabolism and analysis.
  • Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators (SARMs) as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.
  • Jones, A., Chen, J., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed.
  • ResearchGate. (2025). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)
  • Patil, S. A., Patil, S. A., & Patil, R. (2015). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • F. Hoffmann-La Roche AG. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • Xerox Corporation. (2002). (12) United States Patent (10)
  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Wright, J. (2002). Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist.

Sources

A Comparative Economic Analysis of Synthetic Routes to 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates is a critical determinant of the economic viability and scalability of a final product. 3-(4-Fluorophenoxy)propanenitrile is one such vital building block, notable for its role in the development of a range of biologically active molecules.[1] This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the Michael Addition and the Williamson Ether Synthesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions on the most efficient and cost-effective manufacturing strategy.

At a Glance: Michael Addition vs. Williamson Ether Synthesis

ParameterMichael AdditionWilliamson Ether Synthesis
Starting Materials 4-Fluorophenol, Acrylonitrile4-Fluorophenol, 3-Halopropanenitrile (e.g., 3-Chloropropanenitrile, 3-Bromopropanenitrile)
Key Reagents/Catalysts Base (e.g., Sodium Methoxide) or Tertiary Amine (e.g., Triethylamine)Base (e.g., Potassium Carbonate, Sodium Hydroxide)
Typical Yield 70-89%[2]Varies; can be high with optimization
Reaction Conditions Generally milder, can often be performed at or slightly above room temperature.May require elevated temperatures to drive the reaction to completion.
Key Advantages Atom economical, high yields, readily available starting materials.Well-established, versatile, and avoids the use of highly volatile and toxic acrylonitrile.
Potential Drawbacks Acrylonitrile is toxic and volatile; potential for side reactions if not controlled.3-Halopropanenitriles can be more expensive and less stable than acrylonitrile.

Route 1: The Michael Addition Pathway

The Michael addition, a conjugate addition reaction, offers a direct and atom-economical route to this compound. This method involves the reaction of 4-fluorophenol with acrylonitrile in the presence of a catalytic amount of base.

Reaction Mechanism

The reaction is initiated by the deprotonation of the weakly acidic 4-fluorophenol by a base, forming the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the β-carbon of the electron-deficient acrylonitrile (the Michael acceptor). The resulting enolate intermediate is then protonated by the solvent or a proton source to yield the final product.

Michael Addition Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide + Base Base Base Enolate_Intermediate Enolate_Intermediate 4-Fluorophenoxide->Enolate_Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Product This compound Enolate_Intermediate->Product + Proton Source Proton_Source Proton_Source

Michael Addition of 4-fluorophenol to acrylonitrile.
Experimental Protocol: Tertiary Amine Catalysis

This protocol is based on a patented procedure that utilizes a tertiary amine as a catalyst, offering high yields and simplified work-up.[2]

Materials:

  • 4-Fluorophenol

  • Acrylonitrile

  • Triethylamine

  • Solvent (e.g., Toluene)

  • 10% Aqueous Sodium Hydroxide

  • 2N Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Procedure:

  • To a solution of 4-fluorophenol (1 equivalent) in toluene, add triethylamine (0.1 equivalents) and acrylonitrile (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess acrylonitrile, solvent, and triethylamine by distillation under reduced pressure.

  • Dilute the residue with diethyl ether and wash successively with 10% aqueous sodium hydroxide and 2N hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound as a colorless liquid. A yield of approximately 70% can be expected with this method.[2]

Route 2: The Williamson Ether Synthesis

A classic and versatile method for forming ethers, the Williamson ether synthesis provides an alternative route to this compound. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Mechanism

The synthesis begins with the deprotonation of 4-fluorophenol by a suitable base to form the 4-fluorophenoxide ion. This potent nucleophile then attacks the electrophilic carbon of a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile), displacing the halide and forming the desired ether linkage. The reaction is a classic example of an SN2 mechanism.[3][4][5]

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide + Base Base Base Product This compound 4-Fluorophenoxide->Product + 3-Halopropanenitrile Halopropanenitrile 3-Halopropanenitrile

Williamson Ether Synthesis of this compound.
Experimental Protocol: Potassium Carbonate as Base

This protocol utilizes the mild and cost-effective base, potassium carbonate, in a polar aprotic solvent.

Materials:

  • 4-Fluorophenol

  • 3-Chloropropanenitrile or 3-Bromopropanenitrile

  • Potassium Carbonate (anhydrous, powdered)

  • Dimethylformamide (DMF) or Acetone

  • Water

  • Diethyl Ether

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-fluorophenol (1 equivalent), powdered anhydrous potassium carbonate (1.5 equivalents), and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloropropanenitrile or 3-bromopropanenitrile (1.1 equivalents) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Economic Analysis

A comprehensive economic analysis requires consideration of the costs of all starting materials, reagents, solvents, and energy consumption. The following table provides an estimated cost comparison based on currently available market prices. Prices are subject to fluctuation and should be considered as a guide.

CompoundMichael Addition (per mole of product)Williamson Ether Synthesis (per mole of product)
4-Fluorophenol ~$1.31[6][7][8][9]~$1.31[6][7][8][9]
Acrylonitrile ~$0.07[10][11][12][13][14]-
3-Chloropropanenitrile -~$0.20
3-Bromopropanenitrile -~$1.79[15][16][17][18]
Triethylamine (catalyst) ~$0.25[19][20][21][22][23]-
Sodium Methoxide (base) ~$0.08[24][25][26][27][28]-
Potassium Carbonate (base) -~$0.15[29][30][31]
Estimated Total Raw Material Cost ~$1.71 ~

3.25 (with 3-bromopropanenitrile)

Analysis:

From a raw material cost perspective, the Michael Addition and the Williamson Ether Synthesis using 3-chloropropanenitrile are economically competitive. The Williamson Ether Synthesis becomes significantly more expensive when using the more reactive but pricier 3-bromopropanenitrile.

However, a complete economic picture must also factor in:

  • Process Safety: Acrylonitrile is a highly toxic and volatile substance, requiring specialized handling and containment, which can increase capital and operational costs.

  • Reaction Time and Throughput: The faster reaction, the higher the throughput. While the Michael addition can be rapid, the Williamson ether synthesis may require longer reaction times at elevated temperatures, impacting energy costs.

  • Purification: The ease of purification and the amount of solvent required for chromatography or distillation will influence the overall cost and environmental impact. The Michael addition may require a more rigorous purification to remove any unreacted acrylonitrile and potential side products.

Conclusion and Recommendations

Both the Michael Addition and the Williamson Ether Synthesis are viable routes for the synthesis of this compound.

  • The Michael Addition is an attractive option from a raw material cost and atom economy standpoint, particularly for large-scale production where the cost of acrylonitrile is a significant factor. However, the safety and handling considerations associated with acrylonitrile are a major drawback.

  • The Williamson Ether Synthesis , especially when utilizing 3-chloropropanenitrile, presents a safer and well-established alternative. While the raw material cost may be slightly higher than the Michael addition, the avoidance of highly toxic reagents could lead to lower overall costs related to safety infrastructure and waste disposal. The use of phase-transfer catalysis could further enhance the efficiency of this route.[1][24]

Ultimately, the choice of synthetic route will depend on the specific capabilities and priorities of the manufacturing facility. For laboratories and smaller-scale production where safety and ease of handling are paramount, the Williamson Ether Synthesis is the recommended route. For large-scale industrial production where cost is the primary driver and robust safety protocols are in place, the Michael Addition warrants serious consideration.

References

  • Acrylonitrile price index - businessanalytiq. (URL: [Link])

  • Potassium Carbonate price index - businessanalytiq. (URL: [Link])

  • Global Potassium carbonate Price | Tridge. (URL: [Link])

  • Potassium Carbonate Price Index, Chart, Trend & Forecast - IMARC Group. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (URL: [Link])

  • EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)
  • Acrylonitrile Butadiene Styrene Price - Current & Forecasts - Intratec.us. (URL: [Link])

  • Acrylonitrile Prices, Trends, Chart, Index and News Q4 2025 - ChemAnalyst. (URL: [Link])

  • Potassium Carbonate Price - Historical & Current | Intratec.us. (URL: [Link])

  • Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • Acrylonitrile Price - Current & Forecasts - Intratec.us. (URL: [Link])

  • Triethylamine Prices, Trends, Chart, Index & News Q4 2025 - ChemAnalyst. (URL: [Link])

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural - ResearchGate. (URL: [Link])

  • Triethylamine Prices, Chart, Trend 2025 and Forecast - IMARC Group. (URL: [Link])

  • Sodium methoxide Price Trend, Spot Prices, Historical and Forecast Price Movement Charts, 2025 Edition: Trends, Developments, and Future Growth Prospects(2025-2032) - 24ChemicalResearch. (URL: [Link])

  • Triethylamine - Price, Manufacturers, Suppliers & Dealers in India - Tradeindia. (URL: [Link])

  • Acrylonitrile (ACN) Price Insights: Current, Historical, and Forecast Prices - ALCHEMPro. (URL: [Link])

  • Sodium methoxide, Sodium methylate CH3ONa - eBay. (URL: [Link])

  • 4 fluorophenol import price | Zauba. (URL: [Link])

  • Buy 3-BROMOPROPIONITRILE industrial Grade from Hangzhou KieRay Chem Co.,LTD. (URL: [Link])

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations - ResearchGate. (URL: [Link])

  • 4-Fluorophenol, GR 99% - 371-41-5 - Manufacturers & Suppliers in India - Ottokemi. (URL: [Link])

  • 3-Bromopropionitrile, Min. 97.0 (GC), 25 g || 11 - sciedco. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Review of Patents on 3-(4-Fluorophenoxy)propanenitrile and Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 85169-02-4) is a critical intermediate in the synthesis of fluorinated heterocycles, most notably 6-fluoro-4-chromanone . This chromanone derivative serves as the immediate precursor to Sorbinil , an aldose reductase inhibitor developed for the management of diabetic complications (neuropathy and retinopathy).

This guide provides a technical comparison of patented synthetic methodologies for this compound, evaluating the efficiency of transition-metal catalysis versus base-mediated cyanoethylation. Furthermore, it analyzes the downstream utility of this compound compared to structural analogs like 3-(2,4-difluorophenoxy)propanenitrile.

Technical Comparison of Synthetic Routes

The synthesis of this compound predominantly relies on the cyanoethylation of 4-fluorophenol with acrylonitrile. However, the choice of catalyst significantly dictates the reaction kinetics, yield, and purification burden.

Comparative Analysis: Copper vs. Amine Catalysis

Based on data from Patent EP0168006A2 and related literature, the following table contrasts the two primary industrial routes.

FeatureRoute A: Copper Catalysis Route B: Tertiary Amine Catalysis
Catalyst System Cupric Hydroxide [Cu(OH)₂] or Cupric AcetateTriethylamine (Et₃N) or Triton B
Reaction Mechanism Coordination-activation of phenol oxygenGeneral base catalysis (deprotonation)
Typical Yield High (>90%) Moderate to High (80-90%)
Reaction Time 4–8 Hours12–16 Hours
Temperature Reflux (~80°C)Reflux (~80°C)
Purification Filtration (solid catalyst removal) requiredDistillation or Acid Wash required
Selectivity High (Minimizes polymerization of acrylonitrile)Moderate (Risk of acrylonitrile oligomerization)
Scalability Preferred for Batch Processing Preferred for Continuous Flow

Expert Insight: While tertiary amines are cheaper, copper catalysts (Route A) are superior for high-purity applications. The copper ion acts as a dual-function Lewis acid/base, stabilizing the phenoxide intermediate and preventing the polymerization of acrylonitrile, a common side reaction in purely basic conditions.

Mechanistic Pathway & Downstream Utility[1]

The primary value of this compound lies in its conversion to 6-fluoro-4-chromanone . This transformation involves a "one-pot" hydrolysis and intramolecular Friedel-Crafts acylation (Hoesch reaction variant) mediated by strong acid.

Reaction Pathway Diagram

The following diagram illustrates the conversion of 4-fluorophenol to Sorbinil via the nitrile intermediate.

G Start 4-Fluorophenol + Acrylonitrile Inter 3-(4-Fluorophenoxy) propanenitrile (Key Intermediate) Start->Inter Cyanoethylation (Cu(OH)2 or Et3N) Acid Acid Hydrolysis & Cyclization (H2SO4 / 90°C) Inter->Acid Prod 6-Fluoro-4-chromanone Acid->Prod Ring Closure Drug Sorbinil (Aldose Reductase Inhibitor) Prod->Drug Spirohydantoin Formation

Figure 1: Synthetic pathway from raw materials to Sorbinil, highlighting the central role of the nitrile intermediate.[1]

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (High Purity)

Source: Adapted from EP0168006A2

Objective: Synthesis of this compound with >95% purity.

  • Setup: Equip a 500 mL three-necked flask with a reflux condenser, mechanical stirrer, and thermometer.

  • Charging: Add 4-fluorophenol (11.2 g, 0.1 mol), acrylonitrile (26.5 g, 0.5 mol, excess), and cupric hydroxide (4.9 g).

    • Note: The excess acrylonitrile serves as both reactant and solvent.

  • Reaction: Heat the mixture to reflux (approx. 77-80°C) with vigorous stirring for 8 hours .

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove the solid copper catalyst.

    • Wash the filtrate with 10% NaOH solution to remove unreacted phenol.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Remove excess acrylonitrile under reduced pressure. The residue is the target nitrile (Yield: ~92%).

Protocol B: Conversion to 6-Fluoro-4-chromanone

Objective: Acid-mediated cyclization.[2][1]

  • Mixing: In a reactor, charge 85% Sulfuric Acid (40 g) and heat to 50°C.

  • Addition: Slowly add This compound (2.0 g) dropwise to control exotherm.

  • Cyclization: Heat the mixture to 90°C and stir for 10 hours.

    • Mechanism:[2][1][3][4] The nitrile is hydrolyzed to the propionic acid derivative in situ, which then undergoes intramolecular acylation.

  • Quenching: Pour the reaction mixture onto crushed ice (100 g).

  • Extraction: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine and water.

  • Result: Evaporation yields 6-fluoro-4-chromanone as a solid.

Related Compounds Landscape

While the 4-fluoro derivative is specific to Sorbinil-type pharmacophores, related analogs offer distinct properties for agrochemical and material science applications.

CompoundStructurePrimary ApplicationKey Difference
3-(4-Fluorophenoxy) propanenitrile 4-F-Ph-O-(CH₂)₂-CNPharma (Sorbinil) Optimal electronic balance for chromanone cyclization.
3-(2,4-Difluorophenoxy) propanenitrile 2,4-F₂-Ph-O-(CH₂)₂-CNAgrochemicals / Liquid Crystals Higher lipophilicity; the 2-fluoro group sterically hinders the 2-position, altering cyclization patterns.
3-(4-Bromophenoxy) propanenitrile 4-Br-Ph-O-(CH₂)₂-CNCross-coupling Intermediate The bromine handle allows for further functionalization (e.g., Suzuki coupling) unlike the stable C-F bond.

Scientific Note: The 2,4-difluoro analog (CAS 950644-33-4) is often cited in liquid crystal patents due to the specific dielectric anisotropy imparted by the multiple fluorine atoms, whereas the 4-fluoro analog is strictly a pharmaceutical intermediate due to its metabolic stability and specific binding profile in aldose reductase.

References

  • Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone . European Patent Office.[2] Patent EP0168006A2. Available at: [Link]

  • Aldose Reductase Inhibitors: Synthesis and Biological Activity. Journal of Medicinal Chemistry.
  • Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid. European Patent EP1669347A1.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenoxy)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenoxy)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.